molecular formula C6H4IN3O B13085574 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

Cat. No.: B13085574
M. Wt: 261.02 g/mol
InChI Key: CJBZTUGEOHGUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (CAS 1202493-40-0) is a key chemical building block in medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-b]pyridazine scaffold, a structure recognized for its versatility in developing potent kinase inhibitors . The iodine substituent at the 3-position makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of diverse chemical space . This scaffold is of significant interest in oncology research, particularly in the development of inhibitors for Transforming Growth Factor-β Activated Kinase 1 ( TAK1 ) . TAK1 is a serine/threonine kinase that is constitutively upregulated in multiple myeloma and other cancers, playing a critical role in cell survival, proliferation, and signaling pathways . Recent studies have demonstrated that 6-substituted imidazo[1,2-b]pyridazine analogs can inhibit TAK1 enzymatic activity at nanomolar concentrations (IC50 as low as 55 nM) and show excellent cell growth inhibition (GI50 values as low as 30 nM) in multiple myeloma cell lines . Researchers therefore value 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one as a critical precursor for synthesizing novel compounds to create targeted cancer therapeutics. This product is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All technical information is for reference by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

3-iodo-5H-imidazo[1,2-b]pyridazin-6-one

InChI

InChI=1S/C6H4IN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11)

InChI Key

CJBZTUGEOHGUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2NC1=O)I

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Structure, Synthesis, and Properties of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

Executive Summary

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is a critical bicyclic heteroaromatic intermediate used primarily in the discovery and development of kinase inhibitors and radiotracers.[1] It belongs to the imidazo[1,2-b]pyridazine class, a "privileged scaffold" in medicinal chemistry known for its ability to mimic the adenine ring of ATP, thereby binding effectively to the hinge region of kinase enzymes (e.g., VEGFR, Ponatinib analogs).

The compound features two distinct reactive centers:

  • C-3 Position (Iodine): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the introduction of aryl, heteroaryl, or alkynyl groups.[1]

  • C-6 Position (Carbonyl/Lactam): A versatile functional group that exists in a tautomeric equilibrium.[1] It can be alkylated at the N-5 position or converted to a chloride (using POCl₃), unlocking nucleophilic aromatic substitution (SₙAr) pathways.[1]

Structural Analysis & Tautomerism

Core Architecture

The molecule consists of a pyridazine ring fused to an imidazole ring with a bridgehead nitrogen. The "6(5H)-one" designation indicates a carbonyl group at position 6 and a proton on the nitrogen at position 5, defining the lactam tautomer.

  • Molecular Formula: C₆H₄IN₃O[1]

  • Molecular Weight: 261.02 g/mol [1]

  • Key Features: Planar geometry, extended π-conjugation, and amphoteric character due to the lactam motif.[1]

Tautomeric Equilibrium

In solution and the solid state, the lactam (A) form is generally favored over the lactim (B) form due to the stability of the amide-like resonance. However, under specific reaction conditions (e.g., presence of electrophiles or chlorinating agents), the reactivity can shift to the oxygen (O-alkylation) or the carbon/chlorine equivalent.

  • Form A (Lactam): Dominant.[1] Polar, high melting point, H-bond donor (N-H) and acceptor (C=O).[1]

  • Form B (Lactim): Minor. Aromatic 6-hydroxypyridazine character.[1]

Diagram 1: Tautomeric Equilibrium & Numbering

Tautomerism cluster_0 Tautomeric Forms Lactam Lactam Form (Major) (NH at 5, C=O at 6) Lactim Lactim Form (Minor) (N at 5, C-OH at 6) Lactam->Lactim  Equilibrium  

Caption: The lactam form (left) is the stable tautomer in neutral media, while the lactim form (right) mediates O-alkylation and chlorination reactions.[1]

Physicochemical Properties

PropertyValue / DescriptionRelevance
Appearance Pale yellow to off-white solidIodine-containing heterocycles often exhibit color due to charge transfer bands.[1]
Melting Point >200 °C (Decomposes)High MP indicates strong intermolecular hydrogen bonding (dimerization of lactam).[1]
Solubility DMSO, DMF, hot alcoholsPoor solubility in non-polar solvents (DCM, Hexane) due to polarity.[1]
pKa (Predicted) ~8.5 (NH acidity)The N-H proton is weakly acidic and can be deprotonated by bases like K₂CO₃ or NaH.[1]
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; suitable for drug-like intermediates.[1]
Stability Light SensitiveC-I bonds are photolabile; store in amber vials away from light.[1]

Synthetic Pathways

The synthesis typically proceeds via two main routes. Route A is the direct cyclization of a 6-oxopyridazine precursor, while Route B involves the hydrolysis of a 6-chloro intermediate.[1]

Route A: Direct Cyclization & Iodination (Preferred for Scale-up)[1]
  • Cyclization: Reaction of 6-aminopyridazin-3(2H)-one with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal) yields the core imidazo[1,2-b]pyridazin-6(5H)-one.[1]

  • Regioselective Iodination: The C-3 position is the most electron-rich site on the fused ring system, allowing for selective electrophilic aromatic substitution.[1]

Protocol:

  • Step 1 (Core Formation): Suspend 6-aminopyridazin-3(2H)-one (1.0 eq) in Ethanol/Water (1:1).[1] Add Chloroacetaldehyde (50% aq.[1] soln, 1.5 eq) and NaHCO₃ (2.0 eq).[1] Reflux for 4–6 hours.[1] Cool, filter the precipitate.[2] Yield: ~70-80%.

  • Step 2 (Iodination): Dissolve the intermediate in DMF. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C. Stir at RT for 2 hours. Pour into ice water. The product precipitates as a yellow solid. Filter and wash with water.[1] Yield: ~85-90%.[1]

Diagram 2: Synthetic Workflow

Synthesis Start 6-Aminopyridazin-3(2H)-one Core Imidazo[1,2-b]pyridazin-6(5H)-one Start->Core Cyclization Reagent1 Cl-CH2-CHO NaHCO3, Reflux Reagent1->Core Product 3-Iodoimidazo[1,2-b] pyridazin-6(5H)-one Core->Product Electrophilic Iodination (C-3) Reagent2 NIS (N-Iodosuccinimide) DMF, RT Reagent2->Product

Caption: Step-wise construction of the scaffold. The C-3 iodination is highly regioselective due to the electronic properties of the imidazole ring.[1]

Reactivity Profile & Applications

The versatility of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one lies in its ability to undergo orthogonal functionalization.[1]

C-3 Cross-Coupling (The "Warhead" Attachment)

The C-I bond is highly reactive toward Pd(0) catalysts.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1] Used to build the "tail" of kinase inhibitors.

  • Sonogashira: Coupling with terminal alkynes. This is the specific reaction used to synthesize the core of Ponatinib (though Ponatinib uses the 6-methyl analog, the chemistry is identical).

    • Conditions: Pd(PPh₃)₄ (5 mol%), CuI (2 mol%), Et₃N, DMF, 60°C.[1]

C-6 Functionalization (The "Hinge" Binder)

The lactam carbonyl can be transformed to modulate solubility and binding affinity.[1]

  • Chlorination: Treatment with POCl₃ (Phosphorus oxychloride) at reflux converts the 6-one to 3-iodo-6-chloroimidazo[1,2-b]pyridazine .[1]

    • Significance: The 6-Cl group is a handle for SₙAr reactions with amines, allowing the introduction of solubilizing groups (e.g., piperazines).

  • N-Alkylation: Treatment with alkyl halides (R-X) and base (Cs₂CO₃) preferentially alkylates the N-5 position.[1]

Diagram 3: Reactivity Map

Reactivity Center 3-Iodoimidazo[1,2-b] pyridazin-6(5H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Center->Sonogashira Chlorination Chlorination (POCl3, Reflux) Center->Chlorination Alkylation N-Alkylation (R-X, Base) Center->Alkylation Prod_Suz 3-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Suz Prod_Sono 3-Alkynyl Derivatives (Ponatinib Core) Sonogashira->Prod_Sono Prod_Cl 3-Iodo-6-chloro imidazo[1,2-b]pyridazine Chlorination->Prod_Cl Prod_Alk N-Alkyl Lactams Alkylation->Prod_Alk

Caption: Orthogonal reactivity pathways.[1] Blue paths utilize the iodine handle; Red/Yellow paths modify the lactam core.

References

  • Synthesis of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[1][3][4]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

    • Context: Describes the condensation of 3-amino-6-halopyridazines with alpha-haloketones and subsequent functionaliz
  • Iodination & Functionalization

    • Title: Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines Via C–H Functionalization.[1]

    • Source: ACS Omega / PMC.[1]

    • URL:[Link]

    • Context: While focused on the pyridine analog, the NIS/Iodine protocols are directly transferable to the pyridazine system due to electronic similarity.
  • Cross-Coupling Applications (Ponatinib Context)

    • Title: Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl...[1][5] (Patent WO2014093583A2).[1]

    • Source: Google P
    • URL
    • Context: Details the Sonogashira coupling of 3-iodoimidazo[1,2-b]pyridazine deriv
  • General Scaffold Review

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

    • Context: Comprehensive review of the biological activity and synthetic routes for this heterocycle.

Sources

An In-Depth Technical Guide to 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, reactivity, and its burgeoning role in the development of novel therapeutics, particularly as a versatile intermediate for kinase inhibitors.

Core Chemical Identity and Identifiers

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is a fused heterocyclic system comprising an imidazole ring fused to a pyridazine ring, with an iodine atom at the 3-position and a ketone group at the 6-position. The presence of the iodine atom makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

IdentifierValueSource
CAS Number 1202493-40-0Commercial Suppliers
Molecular Formula C₆H₄IN₃OCalculated
Molecular Weight 261.02 g/mol Calculated
Canonical SMILES C1=CN2C(=O)C=CN=C2IInferred
InChI Key Not available
PubChem CID Not available

Synthesis and Characterization

While a specific, detailed synthesis protocol for 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the construction and functionalization of the imidazo[1,2-b]pyridazine scaffold.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable pyridazine precursor:

  • Formation of the Imidazo[1,2-b]pyridazin-6(5H)-one Core: This can be achieved through the condensation of 6-hydroxypyridazin-3-amine with a suitable two-carbon electrophile, such as chloroacetaldehyde. The amino group of the pyridazine acts as a nucleophile, leading to the formation of the fused imidazole ring.

  • Regioselective Iodination: The resulting imidazo[1,2-b]pyridazin-6(5H)-one can then be regioselectively iodinated at the C3 position. This is consistent with the known reactivity of the imidazo[1,2-a]pyridine scaffold, which undergoes preferential electrophilic substitution at the C3 position.[1] Various iodinating agents can be employed, such as N-iodosuccinimide (NIS) or iodine in the presence of a suitable base.

Caption: Proposed synthetic pathway for 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Imidazo[1,2-b]pyridazin-6(5H)-one

  • To a solution of 6-hydroxypyridazin-3-amine (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

  • Dissolve Imidazo[1,2-b]pyridazin-6(5H)-one (1 equivalent) in a suitable solvent like DMF or acetonitrile.

  • Add N-iodosuccinimide (1.1 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one.

Chemical Properties and Characterization
  • ¹H NMR Spectroscopy: Would show characteristic signals for the protons on the imidazo[1,2-b]pyridazine core.

  • ¹³C NMR Spectroscopy: Would reveal the chemical shifts of the carbon atoms, including the carbon bearing the iodine atom and the carbonyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Would show a characteristic absorption band for the carbonyl group (C=O) of the pyridazinone ring.

Reactivity and Synthetic Applications

The key to the synthetic utility of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one lies in the reactivity of the carbon-iodine bond. This functionality makes it an ideal precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C3 position. The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2]

Caption: Key synthetic transformations of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the C3 position of the imidazo[1,2-b]pyridazine core and various aryl or heteroaryl boronic acids or esters.[3] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in kinase inhibitors.

Exemplary Protocol:

  • In a reaction vessel, combine 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities at the C3 position by reacting 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[4] The resulting alkynyl-substituted imidazo[1,2-b]pyridazines can serve as precursors for further transformations or as final target molecules. A notable example is the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor, which involves a Sonogashira coupling of a 3-iodoimidazo[1,2-b]pyridazine intermediate.[5]

Exemplary Protocol:

  • To a solution of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (1 equivalent) and the terminal alkyne (1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), a copper(I) salt (e.g., CuI, 5 mol%), and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • The reaction is then quenched, and the product is isolated and purified.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one with a wide range of primary and secondary amines.[6] This reaction is particularly valuable for introducing amino groups that can act as hydrogen bond donors or acceptors, crucial for interactions with biological targets.

Exemplary Protocol:

  • Combine 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in a reaction vessel.

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Degas the mixture and heat it under an inert atmosphere.

  • Upon completion, the reaction is cooled, filtered, and the product is isolated and purified.

Role in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in a number of kinase inhibitors. The versatility of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one as a synthetic intermediate allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. By modifying the substituent at the C3 position, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds.

Derivatives of the imidazo[1,2-b]pyridazine core have shown inhibitory activity against a range of kinases, including:

  • PIM kinases: Implicated in cell survival and proliferation, making them attractive targets in oncology.[7]

  • TAK1 (Transforming growth factor-β-activated kinase 1): A key mediator in inflammatory signaling pathways.[8]

  • Tyrosine Kinases: As exemplified by the multi-targeted inhibitor Ponatinib.

The ability to readily diversify the C3 position of the imidazo[1,2-b]pyridazin-6(5H)-one core through the cross-coupling reactions described above provides a powerful platform for the rational design of novel and potent kinase inhibitors.

Conclusion

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its key feature is the presence of a reactive iodine atom on the privileged imidazo[1,2-b]pyridazine scaffold, which allows for the efficient introduction of a wide array of chemical functionalities via well-established cross-coupling methodologies. This adaptability makes it an important intermediate in the synthesis of libraries of compounds for screening and lead optimization, particularly in the pursuit of novel kinase inhibitors for various therapeutic areas. Further exploration of the synthesis and reactivity of this compound is warranted to fully exploit its potential in drug discovery.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]

  • Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. PubMed. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Arkivoc. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines via C-H functionalization mediated by tert-butyl hydroperoxide. DOI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof.
  • Imidazo(1,2-b)pyridazine. PubChem. [Link]

Sources

Medicinal chemistry applications of imidazo[1,2-b]pyridazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to navigate the narrow physicochemical window required for high-affinity kinase inhibition and CNS penetrability.[1] Unlike its ubiquitous cousin, the imidazo[1,2-a]pyridine, the [1,2-b]pyridazine congener incorporates an additional nitrogen atom at position 5.[1] This subtle electronic modification lowers the logP, introduces a critical hydrogen-bond acceptor vector, and alters the metabolic liability of the core.

This guide deconstructs the scaffold's utility, focusing on its role as a Type II kinase inhibitor anchor (exemplified by Ponatinib) and its emerging utility in Mps1 (TTK) and TAK1 inhibition.

Part 1: Structural Logic & Physicochemical Properties[1]

The Azaindolizine Electronic Profile

The imidazo[1,2-b]pyridazine system is a 1,4,5-triaza-fused bicycle.[1] Its utility stems from a specific arrangement of nitrogen atoms that dictates its binding mode in the ATP-binding pocket of kinases.

  • N1 (Imidazole Nitrogen): Acts as a weak H-bond acceptor.[1] In many kinase binding modes, this nitrogen remains solvent-exposed or interacts with water networks.[1]

  • N4 (Bridgehead Nitrogen): Chemically inert regarding H-bonding but critical for maintaining the planarity and aromaticity of the

    
    -electron system.[1]
    
  • N5 (Pyridazine Nitrogen): The distinguishing feature.[1] It provides a strong H-bond acceptor vector, often interacting with the hinge region backbone NH residues (e.g., hinge interactions in PIM kinases or Mps1).[1]

Lipophilicity and Solubility

Replacing a carbon with nitrogen (C


 N) typically reduces lipophilicity (

logP

-0.6 to -0.8).[1] Consequently, imidazo[1,2-b]pyridazines are generally more water-soluble than their imidazo[1,2-a]pyridine counterparts, reducing the need for extensive solubilizing appendages which can introduce metabolic liabilities.[1]

Part 2: Synthetic Architecture

The synthesis of this scaffold is dominated by the condensation of 3-aminopyridazines with


-haloketones. However, modern functionalization relies on orthogonal protection and C-H activation strategies.
The "Gold Standard" Cyclization

The reaction between 3-aminopyridazine and


-bromoacetophenones  (or chloroacetaldehyde for the parent core) proceeds via an 

displacement followed by cyclodehydration.[1]
  • Regioselectivity: The endocyclic ring nitrogen (N2 of pyridazine) is the most nucleophilic site, leading to the formation of the N-bridgehead at position 4.

  • Causality: Use of NaHCO

    
     or mild bases buffers the HBr generated, preventing protonation of the unreacted aminopyridazine, which would deactivate it toward nucleophilic attack.
    
Functionalization Vectors[1]
  • C3 Position (Nucleophilic): The C3 position is electron-rich and susceptible to electrophilic aromatic substitution (EAS).[1]

    • Protocol: Iodination with NIS (N-iodosuccinimide) allows for subsequent Sonogashira or Suzuki couplings.[1] This is the vector used in Ponatinib .

  • C6 Position (Electrophilic): If a halogen (Cl/Br) is installed here (via starting material 6-chloro-3-aminopyridazine), it becomes a prime site for

    
     (with amines) or Pd-catalyzed cross-coupling.[1] This is often used to attach solubilizing groups (e.g., morpholine).[1]
    
Visualization: Synthetic Pathway

The following diagram outlines the divergent synthesis of Ponatinib-like cores and C6-functionalized libraries.

SyntheticPathway Start 3-Aminopyridazine (or 6-Cl analog) Inter1 Imidazo[1,2-b]pyridazine Core Start->Inter1 α-Haloketone EtOH, Reflux C3_Halo 3-Iodo-Intermediate (Electrophilic C3) Inter1->C3_Halo NIS, ACN (EAS) C6_Func C6-Functionalized (SNAr/Suzuki) Inter1->C6_Func Pd(OAc)2 / Buchwald (If 6-Cl present) Ponatinib Ponatinib Scaffold (C3-Alkyne) C3_Halo->Ponatinib Sonogashira (Pd/Cu, Alkyne)

Caption: Divergent synthesis of Imidazo[1,2-b]pyridazine scaffolds targeting C3 (kinase hinge/gatekeeper) and C6 (solubility/selectivity) vectors.

Part 3: Target Landscape & SAR

Case Study: Ponatinib (BCR-ABL Inhibitor)

Ponatinib (Iclusig) is the most commercially significant application of this scaffold.[1] It was designed to overcome the T315I "gatekeeper" mutation in the BCR-ABL kinase, which renders Imatinib and Dasatinib ineffective.

  • Structural Role: The imidazo[1,2-b]pyridazine acts as the "head" group.[1]

  • The Linker: A rigid ethynyl linker at C3 extends the benzamide moiety past the bulky Isoleucine (T315I) residue.

  • Mechanism: The scaffold sits in the adenine pocket. The rigidity provided by the fused system and the alkyne prevents the steric clash that usually occurs with flexible linkers in the mutant kinase.

Emerging Target: Mps1 (TTK)

Inhibitors like CCT251455 utilize the scaffold to target Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1]

  • SAR Insight: Unlike Ponatinib, Mps1 inhibitors often utilize the C6 position for substitution (e.g., aryl or heteroaryl groups) to engage the back pocket or solvent-exposed regions, while the C3 position binds the hinge.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This protocol yields the versatile core required for both C3 and C6 functionalization.[1]

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)[1]

  • Chloroacetaldehyde (50% wt in water, 1.5 eq)[1]

  • Sodium Bicarbonate (NaHCO

    
    , 2.0 eq)[1]
    
  • Ethanol (0.5 M concentration)[1]

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine in Ethanol.

  • Addition: Add NaHCO

    
     followed by the dropwise addition of Chloroacetaldehyde.
    
    • Why: The base neutralizes the HCl byproduct. Acidic conditions can protonate the pyridazine nitrogen, deactivating the nucleophile.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organics over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    
    , 0-5% MeOH in DCM).
  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show characteristic doublets for the imidazole protons at
    
    
    8.2 and 7.8 ppm.
Protocol B: C3-Iodination (Precursor for Sonogashira)

Methodology:

  • Dissolve the imidazo[1,2-b]pyridazine core in Acetonitrile (ACN).[1]

  • Add N-Iodosuccinimide (NIS, 1.1 eq) at 0°C.

  • Stir at room temperature for 2 hours.

    • Causality: The C3 position is the most electron-rich; NIS provides a source of iodonium (

      
      ) for mild electrophilic substitution without requiring Lewis acids that might complex the pyridine-like nitrogens.[1]
      
  • Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (removes excess Iodine). Filter the precipitate (often the pure product).
Protocol C: Generic Kinase Assay (ADP-Glo)

To verify activity of the synthesized scaffold against targets like p38 or VEGFR.[1]

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Compound: Add 100 nL of compound (in DMSO) to 384-well plate.

  • Enzyme: Add 2

    
    L of Target Kinase (e.g., Abl T315I, 5 nM final). Incubate 10 min.
    
  • Substrate: Add 2

    
    L ATP/Peptide substrate mix.
    
  • Detection: After 60 min, add ADP-Glo Reagent (Promega) to deplete unconsumed ATP.[1] After 40 min, add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase).[1]
    
  • Read: Measure Luminescence.

Part 5: Visualization of Pharmacophore Logic

The following diagram illustrates how the imidazo[1,2-b]pyridazine scaffold orients within a typical Kinase ATP-binding pocket (e.g., BCR-ABL), highlighting the critical interaction vectors.

Pharmacophore Hinge Kinase Hinge Region (Met/Glu backbone) Gatekeeper Gatekeeper Residue (e.g., T315I) Solvent Solvent Front Scaffold Imidazo[1,2-b]pyridazine Core N5 N5 Nitrogen (H-Bond Acceptor) Scaffold->N5 integral C3_Sub C3-Ethynyl Linker (Rigid Spacer) Scaffold->C3_Sub substituted N5->Hinge H-Bond C3_Sub->Gatekeeper Avoids Steric Clash Tail Tail Group (Solubilizing) C3_Sub->Tail Connects to Tail->Solvent Exposed

Caption: Pharmacophore mapping of Ponatinib-like inhibitors. N5 anchors to the hinge; C3-linker bypasses the gatekeeper.[1]

References

  • O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance."[1] Cancer Cell, 16(5), 401-412.[1] Link

  • Huang, W. S., et al. (2010).[1] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][2] Journal of Medicinal Chemistry, 53(12), 4701-4719.[1] Link[1]

  • Goel, R., et al. (2017).[1] "Imidazo[1,2-b]pyridazine: A privileged scaffold in medicinal chemistry." Mini-Reviews in Medicinal Chemistry, 17(1), 1-20. Link

  • Naud, S., et al. (2013).[1] "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045-10065.[1] (Note: Discusses CCT251455 context). Link[1]

  • Garrido, A., et al. (2021).[1][3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[4][5] Link[1][4][5]

Sources

Electronic Properties of the C-I Bond in Imidazo[1,2-b]pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, reactivity profiles, and experimental handling of the C-I bond within the imidazo[1,2-b]pyridazinone scaffold.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The imidazo[1,2-b]pyridazinone scaffold (and its aromatic parent, imidazo[1,2-b]pyridazine) represents a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib analogs) and amyloid plaque imaging. The Carbon-Iodine (C-I) bond within this system is not merely a structural handle; it is a highly polarizable, reactive center governed by the push-pull electronics of the fused bicyclic system.

This guide analyzes the C-I bond's dual nature:

  • As a Synthetic Handle: Its high lability allows for facile oxidative addition in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • As a Supramolecular Synthon: The iodine atom exhibits a pronounced "

    
    -hole," enabling strong halogen bonding interactions with protein backbone carbonyls (e.g., in the hinge region of kinases).
    

Part 1: Electronic Anatomy of the Scaffold

The Push-Pull System

The imidazo[1,2-b]pyridazine core is an electronic hybrid. The imidazole ring is


-excessive (electron-rich), while the pyridazine ring is 

-deficient (electron-poor). This creates a distinct dipole and reactivity gradient across the molecule.
  • C-3 Position (Imidazole Head): This position is enamine-like and highly nucleophilic. A C-I bond at this position is electron-rich, yet the iodine is easily displaced due to the weak C-I bond dissociation energy (~50-60 kcal/mol).

  • C-6/7/8 Positions (Pyridazine Tail): These positions are imine-like and electron-deficient. A C-I bond here is activated for nucleophilic aromatic substitution (

    
    ) and undergoes oxidative addition rapidly due to the electron-withdrawing nature of the ring, which stabilizes the resulting Pd(II) intermediate.
    
The "One" Effect (Carbonyl Influence)

In imidazo[1,2-b]pyridazinones (where a carbonyl exists, typically at C-2, C-3, or on the pyridazine ring as a tautomer), the carbonyl group acts as a strong electron-withdrawing group (EWG).

  • Inductive Effect (-I): Pulls electron density through the

    
    -framework, increasing the effective nuclear charge felt by the iodine. This enhances the iodine's Lewis acidity (
    
    
    
    -hole magnitude).
  • Resonance Effect (-M): If conjugated, the carbonyl can delocalize the nitrogen lone pair, reducing the electron density available to "back-donate" into the C-I antibonding orbital, thereby slightly shortening and strengthening the bond compared to the non-oxo variant.

Orbital Mapping & The Sigma Hole

DFT studies (B3LYP/6-311G**) reveal that the C-I bond in this scaffold is characterized by a region of positive electrostatic potential (ESP) on the extension of the bond axis, known as the


-hole .
  • Magnitude: The

    
    -hole is deeper (more positive) when the iodine is on the electron-deficient pyridazine ring (C-6) compared to the electron-rich imidazole ring (C-3).
    
  • Implication: C-6 iodides make stronger halogen bonds with biological nucleophiles (Lewis bases) than C-3 iodides.

Part 2: Reactivity & Mechanistic Pathways

The reactivity of the C-I bond is dictated by its position relative to the bridgehead nitrogen and the carbonyl/oxo functionality.

Diagram: Electronic Reactivity Map

The following diagram illustrates the divergent reactivity of the C-I bond based on its location and the electronic influence of the scaffold.

G Core Imidazo[1,2-b]pyridazinone Core Scaffold Pos3 Position C-3 (Imidazole) Electron Rich (HOMO localized) Core->Pos3 Enamine Character Pos6 Position C-6 (Pyridazine) Electron Poor (LUMO localized) Core->Pos6 Imine Character Iodine3 C-3 Iodine Nu- susceptible Stronger Donor for Oxidative Add. Pos3->Iodine3 Electrophilic Iodination (NIS) Iodine6 C-6 Iodine Electrophile susceptible Enhanced Sigma-Hole Pos6->Iodine6 From Precursor (3-amino-6-iodopyridazine) Reactivity3 Suzuki/Sonogashira (Rapid Oxidative Addition) Iodine3->Reactivity3 Pd(0) Insertion Reactivity6 SnAr / Halogen Bonding (Protein Interaction) Iodine6->Reactivity6 Nu Attack / ESP Interaction

Figure 1: Electronic zoning of the imidazo[1,2-b]pyridazinone scaffold showing divergent C-I bond behaviors.

Part 3: Experimental Protocols

Synthesis of 3-Iodoimidazo[1,2-b]pyridazinone

This protocol describes the regioselective iodination at the C-3 position, utilizing the nucleophilic character of the imidazole ring.

Reagents:

  • Imidazo[1,2-b]pyridazine (Substrate)[1][2][3][4][5][6]

  • N-Iodosuccinimide (NIS) (Electrophile source)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Temperature: 0°C to RT

Protocol:

  • Dissolution: Dissolve 1.0 eq of imidazo[1,2-b]pyridazine in anhydrous ACN (0.1 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add 1.1 eq of NIS portion-wise over 10 minutes. Note: Slow addition prevents over-iodination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC/LCMS (Target Mass: M+126).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove excess iodine/succinimide), then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOH or flash chromatography (typically Hex/EtOAc). The C-I bond is light-sensitive; store in amber vials.

Suzuki-Miyaura Cross-Coupling (C-I Activation)

The C-I bond is highly reactive. Weak bases and mild conditions are preferred to prevent dehalogenation or homocoupling.

Table 1: Optimized Coupling Conditions

ParameterConditionRationale
Catalyst

or

(5 mol%)
Robust catalysts for aryl iodides; dppf prevents deborylation.
Base

or

(2.0 eq)
Mild bases suffice due to the high reactivity of the C-I bond.
Solvent DME/Water (3:1) or Dioxane/WaterAqueous component promotes the transmetallation step.
Temp 60-80°CLower temp than Br/Cl analogs (usually 100°C) to avoid side reactions.
Time 2-4 HoursC-I oxidative addition is fast; prolonged heating causes degradation.

Part 4: Applications & Case Studies

Halogen Bonding in Drug Design

In kinase inhibitors, the C-I bond at the C-3 position can mimic the ATP adenine moiety.

  • Mechanism: The iodine

    
    -hole interacts with the carbonyl oxygen of the hinge region backbone (e.g., Valine or Leucine residues).
    
  • Strength: This interaction can contribute 1-3 kcal/mol to binding affinity, often surpassing the potency of the chloro- or bromo-analogs due to the higher polarizability of iodine.

Amyloid Plaque Imaging

Radio-iodinated imidazo[1,2-b]pyridazines (using


 or 

) are used as SPECT/PET tracers.
  • Stability: The C-I bond must be metabolically stable. Positions ortho to the bridgehead nitrogen (C-3) are generally more stable against deiodinases than phenyl-ring iodides.

  • Synthesis: Often achieved via destannylation (Stille-like precursor) using radioactive iodide and an oxidant (Chloramine-T).[5]

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health (NIH). [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Halogen Bonds Formed between Substituted Imidazoliums and N Bases. MDPI Molecules. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of [123I]iodine labelled imidazo[1,2-b] pyridazines as potential probes. Semantic Scholar. [Link]

Sources

A Technical Guide to the Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust synthetic pathway for 3-iodoimidazo[1,2-b]pyridazin-6(5H)-one derivatives. The imidazo[1,2-b]pyridazine core is a significant pharmacophore, forming the basis of numerous compounds with a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antiviral agents.[1] The introduction of an iodine atom at the C3-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

This document details a strategic "late-stage iodination" approach, commencing with commercially available starting materials and proceeding through key intermediates to the target molecule. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and comparative data to provide a comprehensive understanding of the synthetic process.

Strategic Overview: The Late-Stage Iodination Pathway

The synthesis of 3-iodoimidazo[1,2-b]pyridazin-6(5H)-one is most effectively approached through a linear sequence involving the initial construction of the core heterocyclic system, followed by the introduction of the iodine substituent. This strategy allows for the secure handling of the sensitive iodo-group in the final step, maximizing overall yield and purity.

The proposed pathway commences with the selective mono-amination of 3,6-dichloropyridazine, followed by methoxylation to yield 3-amino-6-methoxypyridazine. Cyclization with chloroacetaldehyde furnishes the imidazo[1,2-b]pyridazine core. Subsequent demethylation of the 6-methoxy group affords the key intermediate, imidazo[1,2-b]pyridazin-6(5H)-one, which then undergoes regioselective iodination at the C3 position.

Synthesis_Pathway A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH4OH C 3-Amino-6-methoxypyridazine B->C NaOMe, MeOH D 6-Methoxyimidazo[1,2-b]pyridazine C->D ClCH2CHO E Imidazo[1,2-b]pyridazin-6(5H)-one D->E BBr3 or HBr F 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one E->F I2, t-BuOOH or NIS

Caption: Overall synthetic strategy for 3-iodoimidazo[1,2-b]pyridazin-6(5H)-one.

Part 1: Synthesis of Key Intermediates

Synthesis of 3-Amino-6-chloropyridazine

The initial step involves the selective nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group. This reaction is typically performed under elevated temperature and pressure to achieve a good yield and selectivity.

Experimental Protocol:

  • To a thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g) and aqueous ammonium hydroxide solution (5 mL; 28-30% NH3 content).[2]

  • Seal the vial tightly and place it in a microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W.[2]

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • Wash the solid with a mixture of ethyl acetate and hexane (3:7) and dry to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid.

Starting MaterialReagents and ConditionsProductYield (%)
3,6-DichloropyridazineNH4OH, Microwave, 120°C, 30 min3-Amino-6-chloropyridazine87

Causality of Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly reduces the reaction time compared to conventional heating methods, while often improving the yield and purity of the product.[2]

  • Sealed Vessel: The reaction is performed in a sealed vessel to maintain the concentration of ammonia and to allow the reaction to be conducted at a temperature above the boiling point of the solvent, which is necessary to drive the substitution reaction to completion.[3]

Synthesis of 3-Amino-6-methoxypyridazine

The next step is the conversion of the remaining chloro-substituent to a methoxy group. This is achieved through a nucleophilic substitution reaction with sodium methoxide.

Experimental Protocol:

  • In a sealed tube, combine 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), sodium methoxide (1.0 mL, 4.4 mmol, 25% w/w in methanol), and copper powder (331 mg, 5.17 mmol) in methanol (3 mL).[4]

  • Heat the mixture at 160°C for 24 hours.[4]

  • After cooling, dilute the reaction mixture with methanol (10 mL) and filter to remove the copper powder.

  • Concentrate the filtrate under vacuum.

  • Purify the residue by chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2) as the eluent to yield 3-amino-6-methoxypyridazine.

Starting MaterialReagents and ConditionsProductYield (%)
3-Amino-6-chloropyridazineNaOMe, Cu powder, MeOH, 160°C, 24 h3-Amino-6-methoxypyridazine85.7

Causality of Experimental Choices:

  • Copper Powder: The addition of copper powder can catalyze the nucleophilic aromatic substitution, particularly for less reactive aryl chlorides.

  • High Temperature and Sealed Tube: Similar to the previous step, elevated temperature is required to overcome the activation energy for the substitution reaction on the electron-deficient pyridazine ring.

Part 2: Construction of the Imidazo[1,2-b]pyridazine Core

Synthesis of 6-Methoxyimidazo[1,2-b]pyridazine

The bicyclic imidazo[1,2-b]pyridazine system is constructed via a condensation reaction between 3-amino-6-methoxypyridazine and an α-haloaldehyde, such as chloroacetaldehyde.

Cyclization_Mechanism cluster_0 Mechanism of Imidazo[1,2-b]pyridazine Formation A 3-Amino-6-methoxypyridazine C Intermediate Adduct A->C + B Chloroacetaldehyde B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E 6-Methoxyimidazo[1,2-b]pyridazine D->E Dehydration

Sources

The Imidazo[1,2-b]pyridazin-6(5H)-one Scaffold: A Technical Guide to Bioactivity and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Privileged Structure

The imidazo[1,2-b]pyridazine scaffold is widely recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, the specific tautomeric subset, imidazo[1,2-b]pyridazin-6(5H)-one , represents a nuanced pharmacophore often overlooked in favor of its fully aromatic counterparts.

This guide focuses on the bioactivity potential of the 6(5H)-one core. Unlike the flat, aromatic 6-chloro or 6-alkoxy derivatives (e.g., the core found in Ponatinib), the 6(5H)-one introduces a critical hydrogen bond donor/acceptor motif (NH-C=O) and a deviation from planarity that enhances selectivity in ATP-binding pockets. This core is particularly potent in targeting p38α MAPK , Mps1 (TTK) , and Tyk2 , where the carbonyl oxygen acts as a key acceptor for the kinase "hinge" region.

Structural Dynamics & Tautomeric Engineering

The bioactivity of this core cannot be understood without addressing the tautomeric equilibrium between the 6-hydroxy (aromatic) and 6(5H)-one (lactam) forms.

The Tautomeric Switch

In solution, the equilibrium is solvent-dependent. However, within a protein binding pocket, the specific tautomer is selected by the microenvironment.

  • Form A (Aromatic): 6-hydroxyimidazo[1,2-b]pyridazine. Favored in non-polar solvents. Acts as a weak acid.

  • Form B (Lactam): Imidazo[1,2-b]pyridazin-6(5H)-one. Favored in aqueous media and often the bioactive species for kinase hinge binding.

Medicinal Chemistry Strategy: To lock the conformation and improve metabolic stability, the N5-position is frequently alkylated (R2), or the C6-carbonyl is replaced by bioisosteres, but the 6(5H)-one core itself remains the template for interaction.

Visualization of Tautomeric & SAR Logic

SAR_Logic cluster_0 Tautomeric Equilibrium cluster_1 SAR Optimization Points Hydroxy 6-Hydroxy Form (Aromatic) Planar, H-bond Donor One 6(5H)-one Form (Lactam) Keto-Enamine, H-bond Acceptor Hydroxy->One  H-shift   R2 Pos 2/3 (R1) Selectivity Handle (Aryl/Heteroaryl) R5 Pos 5 (N-H/R) H-Bond Donor (Critical for Hinge) R6 Pos 6 (C=O) H-Bond Acceptor Core Imidazo[1,2-b] pyridazin-6(5H)-one Core->R2 Core->R5 Core->R6

Figure 1: Tautomeric equilibrium between the hydroxy and lactam forms, and key SAR vectors.

Bioactivity Landscape

The 6(5H)-one core exhibits a distinct bioactivity profile compared to its fully aromatic cousins.

Kinase Inhibition (p38α MAPK & Mps1)

The lactam motif mimics the adenine ring of ATP.

  • Mechanism: The C=O at position 6 accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38α), while the N5-H (or N5-Me) donates to the backbone carbonyl.

  • Selectivity: This "donor-acceptor" pattern is more specific than the hydrophobic interaction of the 6-chloro derivatives.

  • Data Summary:

Target KinaseCompound ClassActivity (IC50)Binding ModeRef
p38α MAPK N-oxide / 6-one analogs< 10 nMType I (ATP Competitive)[1, 2]
Mps1 (TTK) 6-aryl-imidazo[1,2-b]pyridazine0.7 nM (Cellular)Hinge Binder[3]
Tyk2 (JH2) 6-amino-imidazo[1,2-b]pyridazine*< 5 nMAllosteric / ATP[4]

*Note: Tyk2 inhibitors often use the 6-amino tautomer, which is electronically related to the 6-one system via metabolic oxidation.

Anti-Infective Potential

Recent screens have identified this core in anti-tubercular agents.

  • Target: Mycobacterium tuberculosis (H37Rv strain).

  • Mechanism: Disruption of cell wall synthesis via inhibition of Pks13 (polyketide synthase) has been proposed for related imidazo-fused systems.

Synthesis Protocol: The "Masked" Hydrolysis Route

Direct synthesis of the 6(5H)-one ring is challenging due to regioselectivity issues. The industry-standard approach involves synthesizing the 6-chloro or 6-alkoxy aromatic intermediate first, followed by hydrolysis to unmask the lactam.

Workflow Diagram

Synthesis_Workflow Start Start: 3-Amino-6-chloropyridazine Step1 Step 1: Cyclocondensation (w/ α-bromo ketone) Start->Step1 NaHCO3, EtOH, Reflux Inter1 Intermediate: 6-Chloroimidazo[1,2-b]pyridazine Step1->Inter1 Step2 Step 2: Functionalization (Suzuki/Buchwald) (Install R-group at C2/C3) Inter1->Step2 Pd(PPh3)4, Ar-B(OH)2 Inter2 Functionalized Aromatic Core Step2->Inter2 Step3 Step 3: Acidic Hydrolysis (AcOH, reflux) Inter2->Step3 Unmasking the Lactam Final Target: Imidazo[1,2-b]pyridazin-6(5H)-one Step3->Final

Figure 2: The "Masked Hydrolysis" synthetic route ensures correct regiochemistry.

Detailed Methodology

Objective: Synthesis of 2-phenylimidazo[1,2-b]pyridazin-6(5H)-one.

Reagents:

  • 3-amino-6-chloropyridazine (CAS: 5469-69-2)

  • 2-Bromoacetophenone

  • Sodium bicarbonate[1]

  • Glacial Acetic Acid

  • Sodium Acetate

Protocol:

  • Cyclization (Formation of Aromatic Core):

    • Dissolve 3-amino-6-chloropyridazine (10 mmol) and 2-bromoacetophenone (10 mmol) in absolute ethanol (50 mL).

    • Add NaHCO3 (12 mmol) and reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Cool to room temperature. The solid precipitate is the hydrobromide salt. Filter and neutralize with 10% Na2CO3 to obtain 6-chloro-2-phenylimidazo[1,2-b]pyridazine .

    • Yield expectation: 75-85%.

  • Hydrolysis (Unmasking the 6-one):

    • Dissolve the 6-chloro intermediate (5 mmol) in glacial acetic acid (20 mL).

    • Add Sodium Acetate (15 mmol) to buffer the solution.

    • Reflux at 110°C for 12–24 hours. The chlorine atom is displaced by the acetate, which subsequently hydrolyzes to the hydroxyl/keto form.

    • Validation: Reaction completion is indicated by a mass shift of -18.5 Da (Cl -> OH) or +1 (Cl -> OH tautomer).

    • Concentrate in vacuo. Resuspend in water and adjust pH to 7.0. The product precipitates as the 6(5H)-one tautomer.

  • Purification:

    • Recrystallize from DMF/Water or Ethanol.

    • Characterization: 1H NMR (DMSO-d6) will show a broad singlet around 11.5–12.5 ppm corresponding to the N5-H lactam proton, confirming the one tautomer over the hydroxy form.

Bioassay Protocol: p38α MAPK Inhibition (FRET)

To validate the bioactivity of the synthesized core, a FRET-based kinase assay is the gold standard for determining IC50 values.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a labeled tracer from the kinase ATP-binding site by the test compound.

Step-by-Step:

  • Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Protein: Recombinant human p38α MAPK (GST-tagged).

    • Tracer: AlexaFluor® 647-labeled ATP competitive tracer.

    • Antibody: Europium-labeled anti-GST antibody.

  • Execution:

    • Dispense 5 µL of test compound (in DMSO, serially diluted) into a 384-well low-volume white plate.

    • Add 5 µL of Kinase/Antibody mixture. Incubate for 15 minutes at RT.

    • Add 5 µL of Tracer solution.

    • Incubate for 60 minutes at RT in the dark.

  • Readout:

    • Measure fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 340 nm. Emission 1: 615 nm (Europium). Emission 2: 665 nm (AlexaFluor).

    • Calculation: Calculate FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Self-Validation:

  • Positive Control: SB203580 (Known p38 inhibitor). Expected IC50 ~50-100 nM.

  • Z-Prime: Ensure Z' > 0.5 for assay validity.

References

  • Garrido, A., et al. (2021).[2] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[3] Link[3][4]

  • Kaieda, A., et al. (2018). "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry, 26(4), 884-895. Link

  • Kusakabe, K., et al. (2015).[5] "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity."[5] Journal of Medicinal Chemistry, 58(4), 1760-1775.[5] Link

  • Tokarski, J. S., et al. (2015). "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." Journal of Medicinal Chemistry. Link

  • Desmond, A., et al. (2023).[6] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[6] RSC Medicinal Chemistry.[6] Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-iodoimidazo[1,2-b]pyridazin-6(5H)-one scaffold represents a critical "privileged structure" in medicinal chemistry, most notably serving as the core pharmacophore for Type II kinase inhibitors such as Ponatinib (Iclusig) .

For the synthetic chemist, this substrate presents a unique dichotomy of reactivity:

  • High C3-Reactivity: The C3-iodide is exceptionally prone to oxidative addition by Palladium(0), significantly more so than the C6-position (even if chlorinated) or the heteroaromatic core itself.

  • Lactam/Lactim Tautomerism: The 6(5H)-one moiety exists in equilibrium with its 6-hydroxy tautomer. The acidic N(5)-H (pKa ~9-10) can coordinate to Pd(II) species, potentially poisoning the catalyst or necessitating the use of excess base.

Core Recommendation: While direct coupling of the free lactam is possible under specific aqueous/surfactant conditions, protection of the N5 position (or O-alkylation) prior to cross-coupling is the industry standard for maximizing yield and reproducibility. This guide details both the direct and protected workflows, with a focus on Sonogashira and Suzuki-Miyaura protocols.

Critical Mechanistic Pathways

The following diagram illustrates the divergent workflows for handling this scaffold. The "Protected Route" is preferred for scale-up, while the "Direct Route" is viable for rapid screening.

ReactionWorkflow SM 3-Iodoimidazo[1,2-b] pyridazin-6(5H)-one Protect Protection Step (N-SEM or O-Me) SM->Protect Route A (Recommended) High Yield Direct Direct Coupling (High Catalyst Load/Aq. Base) SM->Direct Route B Rapid Screen Coupling Pd-Catalyzed Cross-Coupling (C3-Functionalization) Protect->Coupling Suzuki/Sonogashira Direct->Coupling Aq. Conditions Deprotect Deprotection (TFA or Acid) Coupling->Deprotect If Route A Product Final C3-Functionalized Scaffold Coupling->Product If Route B Deprotect->Product

Figure 1: Strategic workflow for the functionalization of 3-iodoimidazo[1,2-b]pyridazin-6(5H)-one. Route A minimizes catalyst poisoning.

Experimental Protocols

Protocol A: Sonogashira Coupling (Ponatinib-Type Synthesis)

This protocol is optimized for coupling terminal alkynes. It is the gold-standard method for synthesizing alkynyl-linked kinase inhibitors.

Pre-requisite: If high yields (>80%) are required, convert the starting material to 3-iodo-6-methoxyimidazo[1,2-b]pyridazine (O-protected) or 3-iodo-5-methylimidazo[1,2-b]pyridazin-6-one (N-protected) before proceeding. The protocol below assumes the N-protected (N-Me or N-SEM) form for stability.

Materials
  • Substrate: N-Protected 3-iodoimidazo[1,2-b]pyridazin-6-one (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., ethynyltrimethylsilane or aryl alkyne) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the Substrate, PdCl₂(PPh₃)₂, and CuI. Seal the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Add anhydrous DMF (concentration ~0.2 M) and Et₃N via syringe under inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (monitored by LCMS), heat to 50°C.

    • Checkpoint: The reaction usually turns dark brown/black upon completion.

  • Work-up: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary Table: Sonogashira Optimization

ParameterCondition A (Standard)Condition B (Difficult Substrates)
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(dppf)Cl₂ (5 mol%)
Base Et₃N (3 equiv)Diisopropylamine (DIPA) (excess)
Temp 25°C60°C
Typical Yield 85-95%70-85%
Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used for installing aryl or heteroaryl groups at the C3 position.

Materials
  • Substrate: 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (Direct use of free lactam is possible here with water-soluble bases).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask, combine the Substrate, Boronic Acid, Base, and Catalyst.

  • Inertion: Evacuate and backfill with Argon (x3).

  • Solvation: Add the Dioxane/Water mixture. The presence of water is crucial for the transmetallation step, especially for the free lactam which benefits from the solubility in aqueous base.

  • Reaction: Heat to 80-90°C for 4–16 hours (or 110°C for 30 min in Microwave).

  • Work-up: Acidify carefully to pH ~6-7 with 1M HCl (if using free lactam) to precipitate the product or extract with n-Butanol/EtOAc.

    • Note: The 6-one product can be amphoteric; avoid highly acidic workups which may protonate the imidazole ring and keep it in the aqueous phase.

Troubleshooting & "Self-Validating" Controls

To ensure the protocol is working before committing valuable material, run these checks:

  • The "Black Precipitate" Check: In the Sonogashira reaction, the mixture should remain relatively clear/yellow initially. Immediate formation of a black precipitate upon adding alkyne suggests rapid catalyst decomposition (Pd black formation) due to poor degassing. Re-degas solvents.

  • The "Des-Iodo" Control: If the starting material is consumed but no product forms, check for the des-iodo byproduct (imidazo[1,2-b]pyridazin-6-one, mass = SM - 126). This indicates the hydride source (often the solvent or base) is reducing the Pd-Ar intermediate faster than transmetallation occurs. Switch to a less basic system or dry solvents.

  • Regioselectivity Verification: The C3-iodine is far more reactive than the C6-position (if chlorinated). If you are using 3-iodo-6-chloroimidazo[1,2-b]pyridazine , coupling will occur exclusively at C3 at RT. C6-coupling requires higher temps (>100°C) and activated ligands.

References

  • Synthesis of Ponatinib Intermediates (Sonogashira)
  • General Reactivity of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1]

    • Source: ChemistrySelect (via ResearchGate).[1]

    • URL:[Link]

  • Direct Arylation and C3-Functionalization

    • Title: Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling.[2]

    • Source: J-GLOBAL.[2]

    • URL:[Link][1][3][4]

  • Suzuki Coupling in Aqueous Media (Relevant for Lactam)

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[5][6]

    • Source: Molecules (PMC).
    • URL:[Link]

Sources

Application Note: Regioselective N-Alkylation of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of the 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one scaffold. This intermediate is a critical "hinge-binder" precursor in kinase inhibitor discovery (e.g., Ponatinib analogs) and PET radiotracer development.

The guide addresses the primary synthetic challenge: controlling regioselectivity between N-alkylation (desired lactam functionalization) and O-alkylation (lactim ether formation) while preserving the labile C3-iodine handle.

Introduction & Mechanistic Insight

The scaffold 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one presents a classic ambident nucleophile challenge. The molecule exists in a tautomeric equilibrium between the lactam (6-oxo, A) and the lactim (6-hydroxy, B) forms. While the lactam form is generally thermodynamically favored in solution, the deprotonated anion can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).

The Challenge: N- vs. O-Alkylation
  • N-Alkylation (Target): Occurs at the ring nitrogen (typically N4 or N1 depending on the specific tautomer stabilized by the solvent). This preserves the amide/lactam character, often required for hydrogen-bonding interactions in biological targets.

  • O-Alkylation (Byproduct): Occurs at the C6-oxygen, yielding the imidazopyridazinyl ether. This is often favored by "hard" electrophiles or silver salts.

  • 3-Iodo Stability: The C3-iodine is an electron-withdrawing group (EWG) that increases the acidity of the lactam NH, potentially accelerating the reaction but also stabilizing the anion, which can affect the Hard-Soft Acid-Base (HSAB) preference.

Mechanistic Pathway & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the divergent alkylation pathways.

ReactionPathway Reactant 3-Iodoimidazo[1,2-b] pyridazin-6(5H)-one (Lactam Form) Anion Delocalized Anion (Ambident Nucleophile) Reactant->Anion Base (Deprotonation) Lactim 6-Hydroxy Tautomer (Lactim Form) Reactant->Lactim Tautomerism N_Product N-Alkylated Product (Thermodynamic) Anion->N_Product Soft Electrophile / Polar Aprotic (DMF) O_Product O-Alkylated Product (Kinetic/Hard) Anion->O_Product Hard Electrophile / O-selective conditions

Figure 1: Reaction pathway showing the competition between N- and O-alkylation. N-alkylation is favored under thermodynamic control with soft bases.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Method A is the "Gold Standard" for high N-selectivity using the Cesium Effect. Method B is a more aggressive alternative for unreactive electrophiles.

Method A: Cesium Carbonate in DMF (Recommended)

This method utilizes the "Cesium Effect," where the large, soft cesium cation forms a loose ion pair with the lactam anion, favoring reaction at the softer nitrogen center over the harder oxygen.

Reagents:

  • Substrate: 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 3-iodo substrate in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     in a single portion. The suspension may turn yellow/orange indicating anion formation. Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Add the alkyl halide dropwise (neat or dissolved in minimal DMF).

    • Note: For reactive halides (MeI, BnBr), cool to 0°C before addition to minimize O-alkylation.

    • Note: For less reactive halides, add at RT.

  • Reaction: Stir at 50–60°C. Monitor by TLC or LC-MS.

    • Endpoint: Typically 2–4 hours. The 3-Iodo group is stable up to 80°C in mild base; avoid overheating (>100°C) to prevent deiodination.

  • Workup: Dilute the mixture with EtOAc and wash extensively with water and brine (to remove DMF). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc). The N-alkyl product is usually more polar (lower

    
    ) than the O-alkyl byproduct.
    
Method B: Sodium Hydride (NaH) in DMF

Use this method if the electrophile is bulky or unreactive. NaH ensures irreversible deprotonation but carries a higher risk of O-alkylation if not temperature-controlled.

Reagents:

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: DMF or THF/DMF mixture.

Step-by-Step Protocol:

  • Preparation: Suspend NaH in anhydrous DMF at 0°C under Argon.

  • Addition: Add the substrate (dissolved in DMF) dropwise to the NaH suspension. Evolution of

    
     gas will occur. Stir at 0°C for 30 min, then warm to RT for 15 min.
    
  • Alkylation: Cool back to 0°C. Add the electrophile slowly.

  • Reaction: Allow to warm to RT slowly. Stir for 2–12 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc/DCM as in Method A.

Optimization & Troubleshooting

The following table summarizes common issues and their chemical causality.

IssueProbable CauseCorrective Action
High O-Alkylation "Hard" electrophile or tight ion pairing.Switch to

(Method A). Lower reaction temperature. Use alkyl iodides/bromides instead of chlorides/tosylates.
Deiodination Reaction temperature too high (>100°C) or Pd contamination.Keep T < 80°C. Ensure glassware is free of transition metals. Avoid strong reducing agents.
Low Conversion Poor solubility of anion or steric hindrance.Increase solvent volume (dilution helps solvation). Add catalytic KI (Finkelstein) if using alkyl chlorides.
N1 vs N4 Regioisomers Ambident nitrogen centers.Verify structure by 2D NMR (HMBC). N-alkylation usually favors the position that retains the most conjugation (often N4 in fused systems, or N1 quaternization depending on substitution).
Experimental Workflow Visualization

Workflow Start Start: 3-Iodo Substrate + Anhydrous DMF BaseChoice Select Base System Start->BaseChoice MethodA Method A: Cs2CO3 (Soft Base, 60°C) BaseChoice->MethodA Standard / High Selectivity MethodB Method B: NaH (Strong Base, 0°C -> RT) BaseChoice->MethodB Low Reactivity Electrophile Monitor Monitor: LC-MS / TLC Check for N vs O Spot MethodA->Monitor MethodB->Monitor Workup Workup: EtOAc/H2O Wash Remove DMF completely Monitor->Workup Purify Purification: Flash Chromatography Isolate N-isomer (Lower Rf) Workup->Purify

Figure 2: Decision tree for selecting the appropriate alkylation protocol based on substrate reactivity.

References

  • PubChem. Imidazo[1,2-b]pyridazin-6(5H)-one Compound Summary. National Library of Medicine. [Link]

  • Lemoine, R. C., et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[6] Journal of Medicinal Chemistry (via PMC). [Link]

  • Li, H., et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry (via PMC). [Link]

  • Enguehard-Gueiffier, C., et al.Regioselective alkylation of imidazo[1,2-a]pyridines. (General reference for fused imidazo-systems). Journal of Heterocyclic Chemistry. (Contextual grounding for regioselectivity trends).

Sources

Application Note: Regioselective Iodination of Imidazo[1,2-b]pyridazin-6(5H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Iodination of Imidazo[1,2-b]pyridazin-6(5H)-one Precursors Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The imidazo[1,2-b]pyridazin-6(5H)-one scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Ponatinib analogs). Functionalization at the C-3 position is a critical gateway for expanding Structure-Activity Relationships (SAR) via palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

This guide addresses the technical challenge of introducing an iodine handle at the C-3 position. While direct electrophilic substitution is possible, the tautomeric nature of the 6(5H)-one (lactam) vs. 6-hydroxy (lactim) equilibrium complicates regioselectivity and solubility. This note recommends a Precursor-First Strategy (iodination of the 6-chloro or 6-alkoxy derivative) as the industry "Gold Standard" for scalability and purity, while also providing an exploratory protocol for direct iodination.

Mechanistic Insight & Strategic Planning

The Tautomerism Challenge

The substrate exists in a tautomeric equilibrium between the 6(5H)-one (lactam) and the 6-hydroxy (lactim) forms. In solution, the lactam form typically predominates.

  • Lactam (A): The NH is a potential site for competitive N-iodination.

  • Lactim (B): Resembles an electron-rich heteroaromatic system (phenol-like), activating C-3 toward electrophilic attack.

Strategic Implication: Direct iodination of the 6(5H)-one often suffers from poor solubility in standard organic solvents (DCM, CHCl3) and competitive N-functionalization. The 6-Chloro derivative is non-tautomerizable, highly soluble, and directs electrophiles exclusively to C-3, making it the superior precursor.

Reagent Selection Matrix
ReagentReactivity ProfileRecommended SubstrateProsCons
N-Iodosuccinimide (NIS) Mild, Controlled6-Chloro / 6-AlkoxyHigh regioselectivity (C-3); easy workup; compatible with sensitive groups.Requires polar solvent (DMF/MeCN) for 6-oxo species.

/

Moderate6-ChloroInexpensive; green solvent compatible (EtOH/Water).Lower atom economy; basic conditions may hydrolyze labile groups.

/ PhI(OAc)

AggressiveDeactivated ringsHigh yields for electron-deficient substrates.Oxidative conditions may degrade the lactam core.
Iodine Monochloride (ICl) Very AggressiveUnreactive substratesFast reaction.Risk of over-iodination or chlorination; difficult handling.

Experimental Workflows (Visualized)

Diagram 1: Synthetic Strategy Decision Tree

This flowchart guides the chemist in selecting the optimal route based on starting material availability and scale.

ReactionWorkflow Start Start: Imidazo[1,2-b]pyridazine Core RouteA Route A: 6-Chloro Precursor (Recommended) Start->RouteA High Scale/Purity RouteB Route B: 6-Oxo (Lactam) (Direct) Start->RouteB Rapid Screening IodinationA Iodination (NIS/MeCN) High Solubility RouteA->IodinationA Electrophilic Subst. IodinationB Iodination (NIS/DMF) Solubility Issues RouteB->IodinationB Slow Kinetics Hydrolysis Hydrolysis (AcOH/H2O) Reveal Lactam IodinationA->Hydrolysis Cl -> OH Product Target: 3-Iodo-6(5H)-one IodinationB->Product Direct Hydrolysis->Product

Caption: Comparative workflow for generating 3-iodoimidazo[1,2-b]pyridazin-6(5H)-one. Route A is preferred for scale-up.

Detailed Protocols

Protocol A: The "Gold Standard" (Via 6-Chloro Precursor)

Objective: Synthesis of 3-iodo-6-chloroimidazo[1,2-b]pyridazine followed by hydrolysis. This route avoids solubility issues and N-iodination side products.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (MeCN) (0.1 M concentration)

  • Acetic Acid (glacial)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 6-chloroimidazo[1,2-b]pyridazine and MeCN. Stir until fully dissolved (room temperature).

  • Addition: Add NIS (1.1 equiv) portion-wise over 5 minutes. The solution may darken slightly.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The product (3-iodo derivative) is significantly less polar.

  • Quench & Workup:

    • Dilute with EtOAc.

    • Wash with 10% aqueous

      
       (sodium thiosulfate) to remove excess iodine (color changes from brown/red to yellow/clear).
      
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Hydrolysis (Conversion to 6-one):

    • Dissolve the crude 3-iodo-6-chloro intermediate in Glacial Acetic Acid (

      
      ) and water (4:1 ratio).
      
    • Heat to reflux (100–110 °C) for 6–12 hours.

    • Cool to RT. The product often precipitates. If not, concentrate and triturate with water/ether.

Validation Criteria:

  • LCMS: Mass shift of +126 Da (replacement of H with I).

  • NMR: Disappearance of the C-3 proton singlet (typically around

    
     7.8–8.2 ppm).
    
Protocol B: Direct Iodination of 6(5H)-one (Exploratory)

Objective: Direct functionalization when the 6-chloro precursor is unavailable.

Materials:

  • Imidazo[1,2-b]pyridazin-6(5H)-one (1.0 equiv)

  • NIS (1.2 equiv)

  • DMF (Dimethylformamide) (Required for solubility)

Step-by-Step:

  • Dissolution: Dissolve the starting material in DMF (0.2 M). Heating to 40-50 °C may be required for complete dissolution due to the lactam's high polarity.

  • Addition: Add NIS (1.2 equiv) in one portion.

  • Reaction: Stir at 60 °C for 4–8 hours.

    • Note: Higher temperature is needed compared to the chloro-derivative due to the reduced electron density of the lactam form and solvent effects.

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • The product should precipitate. Filter the solid.[1]

    • Wash the cake with 5%

      
       and water.
      
    • Recrystallize from EtOH or DMF/Water if necessary.

Troubleshooting:

  • Issue: N-iodination observed (unstable species).

  • Fix: Add a catalytic amount of TFA (5 mol%) to the reaction to promote the C-iodination mechanism via the protonated intermediate.

Regioselectivity Mechanism

Diagram 2: Electrophilic Attack at C-3

The C-3 position is the most nucleophilic site on the imidazo[1,2-b]pyridazine ring, analogous to the C-3 of indole.

Mechanism Substrate Imidazo[1,2-b]pyridazine Intermediate Sigma Complex (C-3 Attack) Substrate->Intermediate + I+ (Rate Limiting) Product 3-Iodo Product Intermediate->Product - H+ NIS NIS (I+) NIS->Intermediate

Caption: Electrophilic Aromatic Substitution (SEAr) pathway favoring C-3 iodination.

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C
    • Source:

  • Iodination Methodologies (NIS vs I2)

    • Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines Via C–H Functionaliz
    • Source:

  • Tautomerism in Pyridazin-6-ones

    • Tautomerism of N-heterocycles.[2] Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione.[2]

    • Source: [RSC Perkin Trans.[2] 2]([Link])

  • Application in Kinase Inhibitors (Ponatinib Analogs)

    • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry.
    • Source:

Sources

Application Notes and Protocols for C-H Activation on 3-Iodo Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of C-H Activation on 3-Iodo Heterocycles

In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Heterocyclic scaffolds are the cornerstone of many pharmaceuticals and agrochemicals, and their precise functionalization is critical for modulating biological activity. Among these, 3-iodo heterocycles, such as 3-iodoindoles and 3-iodoquinolines, represent a particularly valuable class of synthetic intermediates. The carbon-iodine bond serves as a versatile handle for a plethora of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Simultaneously, the field of C-H activation has emerged as a transformative technology, offering a paradigm shift from traditional synthetic strategies that rely on pre-functionalized substrates.[1] By directly converting inert C-H bonds into new chemical bonds, this approach enhances atom and step economy, minimizes waste, and provides novel pathways for late-stage functionalization.

This guide provides an in-depth exploration of C-H activation techniques that are compatible with the sensitive and reactive nature of 3-iodo heterocyclic scaffolds. We will delve into the mechanistic intricacies of palladium-, rhodium-, and iridium-catalyzed systems, offering not just procedural steps, but the scientific rationale behind them. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently and successfully implement these powerful synthetic methods.

I. Palladium-Catalyzed C-H Activation: A Workhorse for Arylation

Palladium catalysis is a cornerstone of C-H functionalization, offering a broad substrate scope and functional group tolerance.[2] When applied to 3-iodo heterocycles, careful consideration of the interplay between C-H activation and the pre-existing C-I bond is crucial.

Mechanistic Considerations: Navigating the Pd(II)/Pd(0) and Pd(II)/Pd(IV) Manifolds

Two primary catalytic cycles are often invoked in palladium-catalyzed C-H activation/arylation reactions with aryl halides: the Pd(II)/Pd(0) cycle and the Pd(II)/Pd(IV) cycle.

  • The Pd(II)/Pd(0) Cycle: This pathway typically involves:

    • C-H Activation: A Pd(II) catalyst, often assisted by a directing group, cleaves a C-H bond to form a palladacycle intermediate.

    • Oxidative Addition: The aryl iodide coupling partner undergoes oxidative addition to the Pd(II) center, which is a challenging step and often a point of mechanistic debate. A more commonly accepted pathway involves a base-assisted process or a concerted metalation-deprotonation (CMD) mechanism.

    • Reductive Elimination: The desired C-C bond is formed, regenerating a Pd(0) species.

    • Re-oxidation: An oxidant is required to regenerate the active Pd(II) catalyst.

  • The Pd(II)/Pd(IV) Cycle: An alternative mechanism that is often proposed, particularly with aryl iodides, involves:[3]

    • C-H Activation: Formation of a Pd(II) palladacycle.

    • Oxidative Addition: The aryl iodide oxidatively adds to the Pd(II) center to form a Pd(IV) intermediate.

    • Reductive Elimination: The new C-C bond is formed, regenerating the Pd(II) catalyst directly, thus avoiding the need for an external oxidant in some cases.

The choice of ligands, additives, and reaction conditions can influence which pathway is operative.[4] For 3-iodo heterocyclic substrates, the presence of the C-I bond on the scaffold undergoing C-H activation presents a unique challenge: the potential for competitive intramolecular oxidative addition. The use of appropriate directing groups and carefully optimized conditions are key to favoring the desired intermolecular C-H functionalization.

The Power of Directing Groups

Directing groups are essential for achieving high regioselectivity in C-H activation reactions.[5] They coordinate to the metal center and position it in close proximity to a specific C-H bond, facilitating its cleavage. For heterocyclic systems, a variety of directing groups can be employed, including amides, esters, and even the nitrogen atom of the heterocycle itself.[6]

In the context of 3-iodoindoles, for instance, a directing group at the C3-position can steer C-H activation to the C4-position, while a directing group on the indole nitrogen can direct functionalization to the C2 or C7 positions.[7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Simplified Pd(II)/Pd(IV) Catalytic Cycle", fontsize=10];

Application Protocol: Palladium-Catalyzed C4-Arylation of N-Protected 3-Iodoindole

This protocol is adapted from methodologies developed for the C4-arylation of indoles bearing a directing group at the C3-position.[7][8] The presence of the 3-iodo substituent is a key consideration, and the reaction conditions are chosen to favor C-H activation over premature C-I bond reactivity. An N-protecting group, such as a pivaloyl or benzyl group, is recommended to enhance stability and solubility.

Materials:

  • N-Protected 3-iodoindole derivative (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver acetate (AgOAc, 2.0 equiv)

  • Trifluoroacetic acid (TFA, 1.0 mL per 0.4 mmol of indole)

  • Hexafluoroisopropanol (HFIP, 1.0 mL per 0.4 mmol of indole)

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-protected 3-iodoindole (0.40 mmol, 1.0 equiv), the aryl iodide (0.80 mmol, 2.0 equiv), palladium(II) acetate (9.0 mg, 0.04 mmol, 10 mol%), and silver acetate (134 mg, 0.80 mmol, 2.0 equiv).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP, 1.0 mL) followed by trifluoroacetic acid (TFA, 1.0 mL).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated heating block at 65-120 °C. The optimal temperature may vary depending on the specific substrates and should be determined empirically. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Pd(OAc)₂: A common and effective Pd(II) precatalyst.

  • AgOAc: Acts as both an oxidant to regenerate the active Pd(II) catalyst and as a halide scavenger.[9]

  • TFA/HFIP: This acidic and highly polar solvent system has been shown to be effective in promoting C-H activation.[7] HFIP can stabilize cationic intermediates, while TFA can facilitate the C-H cleavage step.

  • Excess Aryl Iodide: Using an excess of the coupling partner helps to drive the reaction to completion and can suppress potential side reactions involving the 3-iodo group on the indole scaffold.

II. Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionality

Iridium-catalyzed C-H borylation is a powerful and highly regioselective method for converting C-H bonds into C-B bonds.[5] The resulting boronate esters are versatile intermediates that can be readily transformed into a wide array of functional groups through Suzuki-Miyaura coupling, oxidation, and other reactions. A significant advantage of this method is its general compatibility with aryl halides, making it an excellent choice for 3-iodo heterocyclic scaffolds.[10]

Mechanism: The Ir(III)/Ir(V) Catalytic Cycle

The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle:[5]

  • Formation of the Active Catalyst: An iridium(I) precatalyst reacts with a bipyridine ligand and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂) to form an active iridium(III)-tris(boryl) complex.

  • Oxidative Addition: The arene or heteroarene undergoes oxidative addition of a C-H bond to the Ir(III) center, forming an Ir(V) intermediate.

  • Reductive Elimination: Reductive elimination from the Ir(V) species forms the aryl boronate ester and an iridium(III)-hydrido-bis(boryl) complex.

  • Regeneration of the Active Catalyst: The iridium(III)-hydrido-bis(boryl) complex reacts with another equivalent of the boron source to regenerate the active iridium(III)-tris(boryl) catalyst.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Simplified Ir(III)/Ir(V) C-H Borylation Cycle", fontsize=10];

Regioselectivity: Steric Dominance

A key feature of iridium-catalyzed C-H borylation is that the regioselectivity is primarily governed by steric factors.[10] Borylation occurs at the most sterically accessible C-H bond, often at positions distant from bulky substituents. This provides a complementary approach to traditional electrophilic aromatic substitution reactions, which are governed by electronic effects. For 3-iodo heterocycles, this steric control can be exploited to achieve selective borylation at positions that might be difficult to access through other means.

Application Protocol: Iridium-Catalyzed C-H Borylation of a 3-Iodo Heterocycle

This general protocol is based on established methods for the iridium-catalyzed borylation of arenes and heteroarenes and is expected to be compatible with 3-iodo substituted systems.[8][10]

Materials:

  • 3-Iodo heterocycle (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • [Ir(COD)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)

  • Anhydrous cyclohexane or tetrahydrofuran (THF)

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the 3-iodo heterocycle (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (381 mg, 1.5 mmol, 1.5 equiv), [Ir(COD)OMe]₂ (10 mg, 0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (8.0 mg, 0.03 mmol, 3.0 mol%) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed cyclohexane or THF (5 mL).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS by taking aliquots and quenching with methanol before analysis.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can often be used directly in subsequent reactions. If purification is necessary, it can be achieved by flash column chromatography on silica gel (eluting with a non-polar solvent system such as hexanes/ethyl acetate) or by recrystallization.

Causality Behind Experimental Choices:

  • [Ir(COD)OMe]₂: A common and stable iridium(I) precatalyst.

  • dtbpy: The bulky tert-butyl groups on the bipyridine ligand enhance the stability and activity of the catalyst.

  • B₂pin₂: A readily available and stable boron source.

  • Cyclohexane/THF: Anhydrous, non-coordinating solvents are typically used to avoid interference with the catalytic cycle.

III. Rhodium-Catalyzed C-H Activation: Expanding the Toolkit

Rhodium catalysts have also emerged as powerful tools for C-H functionalization, enabling a variety of transformations including olefination, arylation, and annulation reactions.[11][12] Similar to palladium, rhodium-catalyzed reactions often rely on directing groups to achieve regioselectivity.

Mechanism: The Role of the Cp Ligand*

Many rhodium(III)-catalyzed C-H activation reactions utilize a pentamethylcyclopentadienyl (Cp*) ligand. The catalytic cycle often proceeds through:[13]

  • C-H Activation: The [Cp*Rh(III)] complex undergoes a concerted metalation-deprotonation (CMD) step with the substrate to form a rhodacycle.

  • Coordination and Insertion: The coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center and inserts into the Rh-C bond.

  • Reductive Elimination or β-Hydride Elimination: The product is released through either reductive elimination or β-hydride elimination, regenerating a Rh(I) species.

  • Re-oxidation: An oxidant is typically required to regenerate the active Rh(III) catalyst.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Simplified Rh(III)-Catalyzed C-H Olefination Cycle", fontsize=10];

Application Protocol: Rhodium-Catalyzed C-H Heteroarylation of a 3-Iodo-N-Oxide Heterocycle

This protocol is adapted from a method for the C-H heteroarylation of quinoline N-oxides.[14] The N-oxide functionality serves as an effective directing group, and the reaction demonstrates compatibility with various functional groups.

Materials:

  • 3-Iodo-quinoline N-oxide or similar N-oxide heterocycle (1.0 equiv)

  • IndoleBX reagent (1.0 equiv)

  • [RhCp*Cl₂]₂ (3 mol%)

  • Silver hexafluoroantimonate (AgSbF₆, 0.15 equiv)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.15 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Anhydrous, degassed reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a sealed tube under an inert atmosphere, add the 3-iodo-N-oxide heterocycle (0.20 mmol, 1.0 equiv), the IndoleBX reagent (0.20 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (3.7 mg, 6.0 µmol, 3 mol%), AgSbF₆ (10.3 mg, 30.0 µmol, 0.15 equiv), and Zn(OTf)₂ (10.9 mg, 30.0 µmol, 0.15 equiv).

  • Solvent Addition: Add anhydrous DCE (1.0 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • [RhCp*Cl₂]₂: A widely used and robust Rh(III) precatalyst.

  • AgSbF₆: Acts as a halide scavenger, generating a more catalytically active cationic rhodium species.

  • Zn(OTf)₂: A Lewis acid that can activate the hypervalent iodine reagent, facilitating the heteroarylation.[14]

  • IndoleBX Reagent: A stable and effective source of the indole moiety for the heteroarylation reaction.

IV. Data Summary and Comparison

TechniqueCatalyst SystemKey FeaturesRegioselectivityCompatibility with 3-Iodo Group
Palladium-Catalyzed Arylation Pd(OAc)₂ / AgOAcVersatile for C-C bond formationDirected by functional groupsGood, but requires careful optimization to avoid C-I reactivity
Iridium-Catalyzed Borylation [Ir(COD)OMe]₂ / dtbpyForms versatile boronate estersSterically controlledExcellent, C-I bond is generally unreactive under these conditions
Rhodium-Catalyzed Heteroarylation [RhCp*Cl₂]₂ / AgSbF₆Access to complex heteroaromatic structuresDirected by N-oxides and other groupsGood with appropriate directing groups

V. Conclusion and Future Outlook

The C-H activation of 3-iodo heterocyclic scaffolds represents a powerful strategy for the efficient synthesis of complex molecules with significant potential in drug discovery and materials science. While challenges remain, particularly in controlling the competition between C-H and C-I bond reactivity, the methodologies outlined in this guide provide a solid foundation for researchers in the field. The careful selection of catalyst systems, directing groups, and reaction conditions is paramount to achieving the desired transformations with high efficiency and selectivity.

Future developments in this area will likely focus on the design of new ligands and catalysts that can operate under milder conditions and with even greater functional group tolerance. The development of enantioselective C-H activation methods for these substrates will also be a major area of research, opening up new avenues for the synthesis of chiral heterocyclic compounds. As our understanding of the fundamental principles of C-H activation continues to grow, so too will our ability to harness its power for the creation of novel and valuable molecules.

VI. References

  • Beilstein Journals. (2016, May 20). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Retrieved from [Link]

  • Chinese Chemical Society. (2021, August 19). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Retrieved from [Link]

  • RSC Publishing. (2016, April 13). Mild metal-catalyzed C–H activation: examples and concepts. Retrieved from [Link]

  • Beilstein Journals. (2018, May 25). Rhodium-catalyzed C–H functionalization of heteroarenes using indoleBX hypervalent iodine reagents. Retrieved from [Link]

  • PMC. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from [Link]

  • RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • Chemistry | Illinois. (2022, November 1). IRIDIUM-CATALYZED C-H BORYLATION. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Retrieved from [Link]

  • Xingwei Li. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Retrieved from [Link]

  • Chemistry | Illinois. (2022, November 1). IRIDIUM-CATALYZED C-H BORYLATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. Retrieved from [Link]

  • Catalytic C–H Functionalization Methods | PapersFlow. (n.d.). Palladium-catalyzed C-H Arylation: Research Guide & Papers. Retrieved from [Link]

  • PMC. (2011, May 16). An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium‐Catalyzed C(sp 3 ) H Functionalization. Retrieved from [Link]

  • Organic Letters. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation. Retrieved from [Link]

  • PMC. (2011, December 8). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Retrieved from [Link]

  • MIT Open Access Articles. (2008, June). Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. Retrieved from [Link]

  • eScholarship.org. (n.d.). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2020, December 21). Review for metal and organocatalysis of heterocyclic C-H functionalization. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2009, December 4). C-H Activation (Topics in Current Chemistry, 292). Retrieved from [Link]

  • MDPI. (2021, September 23). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • Beilstein Journals. (2012, October 11). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]

  • Infoscience. (n.d.). Palladium-catalyzed domino N-arylation/carbopalladation/C-H functionalization: three-component synthesis of 3-(diarylmethylene)oxindoles. Retrieved from [Link]

  • PubMed. (2011, March 2). Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient, and versatile. Retrieved from [Link]

  • PMC. (n.d.). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Retrieved from [Link]

  • SciELO. (n.d.). A Catalysis Guide Focusing on C–H Activation Processes. Retrieved from [Link]

  • Beilstein Journals. (2016, May 20). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Direct Palladium-Catalyzed C-3 Arylation of Indoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • MDPI. (2024, June 20). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • PMC. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 10: Double C–H Activation in Pd‐Catalyzed Cross‐Coupling Reactions of Non‐Preactivated Arenes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to improve your reaction yields and product purity.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed as kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of an iodine atom at the C3 position provides a crucial synthetic handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, making this a pivotal step in the synthesis of diverse compound libraries.[4]

This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter in the lab.

General Reaction Scheme

The target molecule is typically synthesized via electrophilic iodination of the parent imidazo[1,2-b]pyridazin-6(5H)-one core. The C3 position of the imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.

cluster_main General Synthesis Pathway SM Imidazo[1,2-b]pyridazin-6(5H)-one Product 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one SM->Product Solvent, Temp. Reagent Iodinating Agent (e.g., NIS) Reagent->SM

Caption: General pathway for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction shows very low conversion to the desired product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue, often stemming from insufficient reactivity of the substrate or suboptimal reaction conditions. The electron-withdrawing nature of the pyridazinone ring can deactivate the imidazo[1,2-b]pyridazine core towards electrophilic substitution.

Potential Causes & Solutions:

  • Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) by itself is a weak electrophile. To achieve higher yields, a more potent iodinating agent or an activating system is necessary.[5]

    • Solution A (Recommended): Use N-Iodosuccinimide (NIS). NIS is an excellent source of electrophilic iodine (I⁺) and is often used for iodinating electron-rich heterocycles under mild conditions, which helps prevent side reactions.[6][7]

    • Solution B (Catalytic Activation): If using NIS still results in low conversion, a catalytic amount of a Brønsted or Lewis acid can be added to activate the NIS, making it more electrophilic. Trifluoroacetic acid (TFA) is a common choice.[8]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical for ensuring the reactants are soluble and have sufficient energy to overcome the activation barrier.

    • Solution: Ensure your starting material is fully dissolved. Acetonitrile (ACN) or Dichloromethane (DCM) are good starting points for solvents.[7][9] If solubility is an issue, N,N-Dimethylformamide (DMF) can be used, although it may require more rigorous purification. Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive the reaction to completion.

  • Incorrect Stoichiometry: Using a stoichiometric amount of the iodinating agent may not be sufficient to drive the reaction to completion.

    • Solution: Use a slight excess of the iodinating agent. A good starting point is 1.1 to 1.2 equivalents of NIS relative to the starting material. This ensures that even if a small amount of the reagent degrades, there is enough to fully convert the substrate.

ParameterRecommendation 1 (Low Yield)Recommendation 2 (Moderate Yield)Optimized Condition
Iodinating Agent I₂NIS (1.0 eq)NIS (1.1-1.2 eq)
Catalyst NoneNoneTFA (0.1 eq), if needed
Solvent DCMACNACN or DMF
Temperature Room Temp (20-25 °C)Room Temp (20-25 °C)Room Temp to 50 °C

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products indicates either a lack of regioselectivity (iodination at other positions) or degradation of the starting material or product. While the C3 position is electronically favored, harsh conditions can lead to less selective reactions.

Potential Causes & Solutions:

  • Over-activation of Iodinating Agent: Using highly acidic conditions or high temperatures can lead to unwanted side reactions or di-iodination.

    • Solution: If you are using an acid catalyst, reduce its concentration or run the reaction at a lower temperature. Often, NIS is sufficiently reactive on its own without a catalyst.[6]

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to product degradation or the formation of thermodynamic side products.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is fully consumed.

Start Low Yield or Side Products Observed CheckTLC Analyze Reaction by TLC/LC-MS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Side_Products Multiple Side Products? SM_Left->Side_Products No Action_IncreaseReactivity Increase Reactivity: 1. Add 1.1-1.2 eq NIS 2. Gently heat (40-50°C) 3. Add cat. TFA SM_Left->Action_IncreaseReactivity Yes Action_ImproveSelectivity Improve Selectivity: 1. Lower Temperature 2. Use NIS without catalyst 3. Monitor closely and quench Side_Products->Action_ImproveSelectivity Yes Purify Proceed to Work-up and Purification Side_Products->Purify No Action_IncreaseReactivity->CheckTLC Re-evaluate Action_ImproveSelectivity->CheckTLC Re-evaluate

Caption: Troubleshooting workflow for yield and selectivity issues.

Question 3: The purification of the final product is difficult. The product co-elutes with impurities during column chromatography.

Answer: Purification challenges often arise from by-products having similar polarity to your desired compound. When using NIS, the main by-product is succinimide, which is relatively polar.

Potential Causes & Solutions:

  • Residual Iodine: Excess iodine can complicate purification and analysis.

    • Solution: During the work-up, wash the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃). This will quench any remaining I⁺ species and remove the characteristic iodine color.

  • Succinimide By-product: Succinimide is soluble in water and polar organic solvents.

    • Solution: After quenching, perform a water wash of your organic layer to remove the bulk of the succinimide. For stubborn cases, recrystallization can be a very effective alternative to chromatography if a suitable solvent system can be found.[10]

  • Inappropriate Chromatography Conditions:

    • Solution: Optimize your eluent system for column chromatography using TLC. A gradient elution, starting with a less polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increasing the polarity, often provides better separation than an isocratic system.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed mechanism for iodination with N-Iodosuccinimide (NIS)?

    • A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The imidazo[1,2-b]pyridazine acts as a nucleophile, attacking the electrophilic iodine atom of NIS. This forms a positively charged intermediate (a Wheland intermediate), which is then deprotonated to restore aromaticity and yield the final product.[11]

cluster_mech Simplified Iodination Mechanism Heterocycle Imidazo-pyridazine (Nucleophile) Intermediate Wheland Intermediate (Cationic) Heterocycle->Intermediate Attack on I⁺ NIS N-Iodosuccinimide (I⁺ Source) Product 3-Iodo Product Intermediate->Product Deprotonation Base Base (e.g., Succinimide anion)

Caption: Simplified mechanism of electrophilic iodination.

  • Q2: How should I store N-Iodosuccinimide?

    • A2: NIS is light-sensitive and should be stored in a dark, well-sealed container, preferably refrigerated, to prevent decomposition.[6]

  • Q3: Can I use other iodinating agents like Iodine Monochloride (ICl)?

    • A3: Yes, ICl is a powerful iodinating agent. However, it is generally less selective and more aggressive than NIS, which can lead to more side products with complex substrates.[6] For this specific scaffold, NIS is the recommended starting point to maximize control and yield.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

  • To a solution of imidazo[1,2-b]pyridazin-6(5H)-one (1.0 eq) in acetonitrile (ACN, approx. 0.1 M concentration), add N-Iodosuccinimide (NIS) (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture under a nitrogen or argon atmosphere, protecting it from direct light.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 2-6 hours.

  • If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C and continue to monitor.

  • Once the starting material is consumed, cool the reaction to room temperature.

Protocol 2: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash the organic solution sequentially with 10% aqueous sodium thiosulfate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 80% Ethyl Acetate in Hexane) to isolate the pure 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one.

References

  • Yao, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Shaikh, A., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. Available at: [Link]

  • Li, Z., et al. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. PubMed. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Van Der Mey, M., et al. (n.d.). Synthesis of [123I]iodine labelled imidazo[1,2-b] pyridazines as potential probes for the study of peripheral benzodiazepine receptors using SPECT. Semantic Scholar. Available at: [Link]

  • Allam, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Csonka, R., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ramachandran, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). N-Iodosuccinimide. Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Problem 7: Iodination inquiry. RSC Education. Available at: [Link]

  • ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • M.A.R. (2016). Why did my iodine clock reaction not work? Chemistry Stack Exchange. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Iodination - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). organic-chemistry-portal.com. Available at: [Link]

  • Carreno, M.C., et al. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. rhodium.ws. Available at: [Link]

  • Wang, Z., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]

  • Dales, N.A., et al. (2014). Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof. Google Patents.
  • Cárdenas-Galindo, L.M., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Kumar, A., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • S. M., V., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. Available at: [Link]

  • CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine. Google Patents.
  • Slepukhin, P. A., et al. (2002). SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Liu, S., et al. (2019). Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Purification methods for 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification Protocols for 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one Document ID: TS-IIP-06 Last Updated: February 17, 2026 Audience: Medicinal Chemists, Process Chemists

Executive Summary & Chemical Context

This guide addresses the purification of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one , a critical halogenated scaffold often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib analogs).

The Core Challenge: This molecule exhibits lactam-lactim tautomerism , which complicates purification. The presence of the amide-like lactam (6(5H)-one) creates strong intermolecular hydrogen bonding, resulting in poor solubility in common organic solvents (DCM, EtOAc) and high melting points. Furthermore, the iodine atom at C3 renders the molecule sensitive to light and liable to de-iodination if handled aggressively.

Standard Synthesis Route: Typically synthesized via electrophilic aromatic substitution of imidazo[1,2-b]pyridazin-6(5H)-one using N-Iodosuccinimide (NIS) in polar aprotic solvents (DMF or Acetonitrile).

Module 1: Reaction Optimization (The "Upstream" Fix)

Goal: Minimize impurities before the workup begins to render downstream purification trivial.

The most common impurities are di-iodinated byproducts (over-reaction) and unreacted starting material . These are difficult to separate by chromatography due to similar polarity (streaking).

Optimized Reaction Protocol
ParameterRecommendationRationale
Reagent NIS (N-Iodosuccinimide) Preferred over

/Base. NIS provides a cleaner source of iodonium ions (

) without generating harsh inorganic salts that complicate precipitation.
Stoichiometry 0.95 - 1.05 equiv. Crucial: Do not use excess NIS initially. It is better to have 5% unreacted starting material (removable by water wash) than 5% di-iodo impurity (requires column chromatography).
Solvent DMF or NMP The starting material is sparingly soluble in MeCN. DMF ensures homogeneity, which prevents localized high concentrations of NIS that cause over-iodination.
Temperature 0°C

RT
Start cold to control the exotherm. Stir at Room Temperature (20-25°C). Avoid heating above 50°C to prevent iodine migration.

Module 2: Workup & Precipitation (The "Crude" Clean)

Goal: Remove the succinimide byproduct and reaction solvent without chromatography.

Because the product is a fused heterocycle with significant lipophilicity (due to Iodine) compared to the succinimide byproduct, precipitation is the superior method of isolation.

Step-by-Step Precipitation Protocol
  • Quenching: Upon reaction completion (TLC/LCMS), add 10% aqueous Sodium Thiosulfate (

    
    )  directly to the reaction mixture.
    
    • Why? This reduces any residual electrophilic iodine (

      
      ) to iodide (
      
      
      
      ), preventing the product from turning purple/brown and stopping further iodination.
  • Dilution: Slowly pour the DMF reaction mixture into a beaker containing ice-cold water (ratio: 10 volumes of water per 1 volume of DMF) while stirring vigorously.

    • Observation: A thick off-white to pale yellow precipitate should form immediately.

  • Aging: Stir the slurry for 30-60 minutes at 0-5°C.

    • Why? This "ages" the precipitate, allowing crystal growth and preventing the filter paper from clogging with fine amorphous solids.

  • Filtration: Filter via a Büchner funnel.

  • The Critical Wash:

    • Wash 1: Water (Removes DMF and Succinimide).

    • Wash 2: 5% Aqueous Sodium Bicarbonate (Removes trace acids).

    • Wash 3: Cold Water (pH neutralization).

    • Wash 4: Cold Diethyl Ether or MTBE (2x small volumes).

    • Why Ether? The product is insoluble in ether, but non-polar organic impurities (like trace succinimide or unreacted iodine species) are soluble. This acts as a "displacement wash" to dry the solid.

Visual Workflow: Reaction to Isolation

ReactionWorkflow Start Crude Reaction Mixture (DMF, Product, NIS, Succinimide) Quench Add 10% Na2S2O3 (aq) (Reduces residual I2) Start->Quench Precip Pour into 10x Vol Ice Water (Vigorous Stirring) Quench->Precip Filter Filtration (Büchner Funnel) Precip->Filter Liquor Mother Liquor (Contains: DMF, Succinimide, Salts) Filter->Liquor Discard Solid Wet Cake (Product + Trace Impurities) Filter->Solid Wash Sequential Wash: 1. Water 2. MTBE/Ether Solid->Wash Final Pure 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one Wash->Final

Caption: Workflow for the isolation of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one via aqueous precipitation.

Module 3: Purification (The "Polishing")

If the precipitation yields a solid with <95% purity, do not immediately resort to column chromatography . The solubility profile makes chromatography difficult (streaking/tailing). Use Trituration (Slurry Washing) instead.

Method A: Acetonitrile Slurry (Preferred)
  • Suspend the dried solid in Acetonitrile (MeCN) (5 mL per gram of solid).

  • Heat to reflux (80-82°C) for 15 minutes. The product generally does not dissolve completely; this is a washing step.

  • Cool to Room Temperature and then to 0°C.

  • Filter and wash with cold MeCN.

    • Mechanism:[1][2][3][4] Impurities (succinimide, gums) remain in the hot MeCN, while the high-melting product remains solid.

Method B: Chromatography (Last Resort)

If you must run a column (e.g., to separate the di-iodo byproduct), use the following conditions to mitigate tailing caused by the lactam functionality.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Modifier: 0.1% Acetic Acid or 1% Triethylamine .

    • Note: Due to the tautomeric nature (OH vs NH), the compound can streak. Adding a modifier forces it into one ionization state, sharpening the peak.

Troubleshooting & FAQs

Q1: My product turned purple/brown during drying. What happened?

  • Cause: Photo-degradation or residual iodine oxidation. The C-I bond is light-sensitive.

  • Fix: Re-wash the solid with dilute Sodium Thiosulfate solution, then water. Dry in a vacuum oven covered with aluminum foil to exclude light.

Q2: The product is not precipitating from water, or the yield is very low.

  • Cause: The pH might be too high (basic), causing the lactam to deprotonate (forming the water-soluble enolate).

  • Fix: Check the pH of the water/DMF mixture. Adjust it to pH 6-7 using dilute HCl. Do not make it too acidic, or the pyridine nitrogen will protonate and also solubilize the compound.

Q3: I see a "ghost" spot on TLC that trails from the baseline.

  • Cause: Lactam-Lactim tautomerism on the silica.

  • Fix: This is an artifact. Run TLC with 5% MeOH/DCM + 1 drop of Acetic Acid . If the spot tightens up, it is your product.

Q4: Can I recrystallize this compound?

  • Answer: Yes, but it is difficult due to low solubility.

  • Solvent System: DMF/Water or DMSO/Water . Dissolve in minimum hot DMF/DMSO, then add water dropwise until turbid. Cool slowly. Warning: High recovery loss is common.

Logic Tree: Impurity Profiling

Troubleshooting Problem Impurity Detected Type Identify Type Problem->Type Succinimide Succinimide (H-NMR: ~2.6 ppm singlet) Type->Succinimide Color Purple/Brown Color (Iodine) Type->Color DiIodo Di-iodo Byproduct (LCMS: M+126) Type->DiIodo Action1 Water Wash / Hot MeCN Slurry Succinimide->Action1 Action2 Thiosulfate Wash Color->Action2 Action3 Column Chromatography (DCM:MeOH) DiIodo->Action3

Caption: Decision matrix for selecting the correct purification method based on impurity type.

References

  • Synthesis of Ponatinib Intermediates (Patent)

    • Title: Processes for making ponatinib and intermediates thereof.[3][4][5][6][7]

    • Source: US Patent 9,493,473 (2016).[8]

    • Relevance: Details the synthesis and handling of imidazo[1,2-b]pyridazine scaffolds.
    • URL:

  • Iodination Methodologies (Review)

    • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[9]

    • Source: ChemistrySelect (via ResearchGate).[9]

    • Relevance: Reviews the halogenation (iodin
    • URL:

  • General Purification of N-Iodosuccinimide Reactions

    • Title: N-Iodosuccinimide (NIS) Reagent Profile.
    • Source: Organic Chemistry Portal.
    • Relevance: Validates the use of thiosulfate quenching and succinimide solubility profiles.
    • URL:

Sources

Overcoming steric hindrance at the C3 position of imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Navigating Steric Challenges in Drug Discovery & Medicinal Chemistry

Welcome to the technical support center for imidazo[1,2-b]pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. Our focus is to provide practical, in-depth solutions to a common and often frustrating challenge: overcoming steric hindrance at the C3 position.

The imidazo[1,2-b]pyridazine core is a cornerstone in modern medicinal chemistry, forming the backbone of notable therapeutics like the kinase inhibitor Ponatinib.[1][2][3] Its value lies in its rigid, planar structure and its capacity for diverse substitutions, allowing for fine-tuning of pharmacological properties. However, the very substitutions that make this scaffold attractive, particularly at the C2 position, can create significant steric barriers that impede or prevent desired reactions at the adjacent C3 position.

This guide moves beyond simple protocols to explain the underlying principles governing these reactions. We will explore the "why" behind experimental choices, offering troubleshooting strategies and validated methods to help you successfully synthesize your target compounds.

Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of imidazo[1,2-b]pyridazines so susceptible to steric hindrance?

The reactivity of the imidazo[1,2-b]pyridazine ring is not uniform. The C3 position is electronically favored for electrophilic attack and C-H functionalization due to the electron-donating nature of the imidazole ring nitrogen (N1). However, its spatial environment is directly influenced by the substituent at the C2 position.

When a bulky group (e.g., an aryl or large alkyl group) is present at C2, it physically obstructs the approach of incoming reagents and catalyst complexes to the C3-H bond. This steric clash increases the activation energy of the reaction, leading to sluggish conversions, low yields, or complete reaction failure. This effect is particularly pronounced in metal-catalyzed cross-coupling reactions, where a large catalyst-ligand complex must access the C3-H bond.[4]

Q2: My Palladium-catalyzed C3-arylation is giving a low yield. What are the most likely causes related to steric hindrance?

This is a classic issue. When a direct C-H arylation fails, especially with a C2-substituted imidazo[1,2-b]pyridazine, the primary suspects are the catalyst, ligands, and reaction conditions. The core of the problem often lies in the concerted metalation-deprotonation (CMD) step of the catalytic cycle, where steric repulsion between the C2 substituent and the palladium complex is maximal.[5]

Common Causes & Immediate Troubleshooting Steps:

  • Inadequate Ligand Choice: Standard, small ligands like triphenylphosphine (PPh₃) may not create a sufficiently reactive or sterically accessible catalytic center.

  • Insufficient Thermal Energy: The reaction may have a high activation barrier that cannot be overcome at standard reflux temperatures.

  • Poor Substrate-Catalyst Compatibility: The specific combination of your C2-substituted core and the chosen aryl halide may be inherently challenging.

The following troubleshooting guide provides a more detailed workflow for addressing this problem.

Troubleshooting Guide: Low Yield in C3-Arylation Reactions

This guide provides a systematic approach to diagnosing and solving low-yield issues in the direct C-H arylation of imidazo[1,2-b]pyridazines, particularly when steric hindrance is suspected.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low C3-Arylation Yield decision1 Is C2 position substituted with a bulky group (e.g., Aryl)? start->decision1 decision2 Are you using a standard ligand (e.g., PPh3)? decision1->decision2 Yes decision3 Is reaction temperature < 120°C? decision1->decision3 No (Check other parameters: base, solvent, reagent purity) decision2->decision3 No solution1 Action: Switch to a bulkier, electron-rich ligand like Xantphos or a Buchwald ligand. decision2->solution1 Yes solution2 Action: Increase temperature. Consider microwave irradiation (e.g., 140°C for 2h). decision3->solution2 Yes decision4 Is the reaction still failing? solution3 Action: Change strategy. Consider a two-step approach: 1. C3-bromination 2. Suzuki or Stille coupling. decision4->solution3 Yes end_success Problem Resolved decision4->end_success No solution1->decision4 solution2->decision4 end_fail Consult Advanced Strategies solution3->end_fail

Caption: A decision-tree workflow for troubleshooting low-yield C3-arylation reactions.

Strategies for Overcoming Steric Hindrance
Strategy 1: Catalyst and Ligand Optimization

The choice of catalyst and, more importantly, the ligand is the most critical factor in overcoming steric hindrance. The ligand modulates the steric and electronic properties of the metal center.

  • Rationale: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often superior. They promote the formation of a monoligated, highly reactive L-Pd(0) species and can stabilize the oxidative addition complex. Ligands with a large "bite angle," such as Xantphos , can alter the geometry around the palladium center to better accommodate bulky substrates.[4]

  • Recommendation: If reactions with Pd(OAc)₂/PPh₃ fail, switch to a system with a more advanced ligand.

ParameterSystem 1 (Standard)System 2 (Optimized for Steric Hindrance)Causality & Justification
Catalyst Pd(OAc)₂Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is a reliable precursor. Pd₂(dba)₃ can be effective for generating the active Pd(0) species.
Ligand PPh₃Xantphos Xantphos has a wider bite angle, which can facilitate reductive elimination and accommodate steric bulk during the CMD step.
Base K₂CO₃ or Na₂CO₃Cs₂CO₃ Cesium carbonate is more soluble and often more effective in C-H activation, likely due to the nature of the cation.[4]
Solvent Toluene or DMFDioxane or TolueneThese solvents have high boiling points suitable for reactions requiring significant thermal energy.
Strategy 2: Modifying Reaction Conditions
  • Microwave Irradiation: Microwave-assisted synthesis is a highly effective method for overcoming large activation energy barriers in a short amount of time. Reactions that are sluggish for hours under conventional heating can often be driven to completion in minutes. A typical condition might be 140°C for 2 hours.[4] This technique provides rapid, uniform heating that can promote catalyst turnover and overcome steric penalties.

  • Phosphine-Free Catalysis: In some cases, phosphine-free catalyst systems using very low loadings of Pd(OAc)₂ have proven highly efficient for the direct arylation of the C3 position.[1] These "green" conditions can sometimes offer a different mechanistic pathway that is less susceptible to steric hindrance.[6]

Strategy 3: Alternative Synthetic Routes

When direct C-H functionalization is unsuccessful, a two-step approach provides a reliable alternative:

  • Regioselective Halogenation at C3: First, introduce a halogen (typically bromine) at the C3 position. This is usually an electrophilic substitution that is less sensitive to steric hindrance than a metal-catalyzed reaction.

  • Cross-Coupling Reaction: With the C3-bromo-imidazo[1,2-b]pyridazine in hand, a much wider range of standard cross-coupling reactions becomes available, such as:

    • Suzuki Coupling (with arylboronic acids)

    • Stille Coupling (with organostannanes)

    • Heck or Sonogashira Couplings

This approach decouples the challenge of C-H activation from the C-C bond formation, often providing a more robust and scalable route for highly substituted products.

Validated Experimental Protocol
Microwave-Assisted Direct C3-Arylation of a C2-Substituted Imidazo[1,2-b]pyridazine

This protocol is adapted from methodologies known to be effective for sterically challenging substrates and is based on principles reported in the literature.[4] It serves as an excellent starting point for optimization.

Reaction Scheme: A C2-aryl-6-chloroimidazo[1,2-b]pyridazine is coupled with a substituted aryl bromide.

Materials:

  • 2-Aryl-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine [PPh₃] (10 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 equiv)

  • Toluene (0.2 M concentration)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aryl-6-chloroimidazo[1,2-b]pyridazine (e.g., 0.5 mmol, 1.0 equiv).

  • Reagent Addition: Add the aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.5 mL of dry toluene to the vial.

  • Sealing and Reaction: Seal the vial with a cap and place it in the cavity of a microwave reactor.

  • Microwave Conditions: Irradiate the reaction mixture at a constant temperature of 140°C for 2 hours. Monitor pressure to ensure it remains within the safe limits of the vessel.

  • Workup: a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). b. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL). c. Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure C3-arylated product.

Mechanistic Visualization

Understanding the catalytic cycle is key to rational problem-solving. The diagram below illustrates the generally accepted mechanism for Palladium-catalyzed direct C-H arylation.

Catalytic_Cycle pd0 Pd(0)L_n Active Catalyst pd_ox Oxidative Addition (Ar-Pd(II)-X)L_n pd0->pd_ox + Ar-X pd_cmd Concerted Metalation- Deprotonation (CMD) pd_ox->pd_cmd + Het-H + Base pd_int Cyclometalated Intermediate (Het-Pd(II)-Ar)L_n pd_cmd->pd_int hx_base [Base-H]⁺X⁻ pd_cmd->hx_base steric STERIC HINDRANCE HOTSPOT! Bulky C2 group clashes with Pd complex and Ar group here. pd_cmd->steric pd_red Reductive Elimination pd_int->pd_red pd_red->pd0 + Het-Ar arx Ar-X het_h Het-H (Imidazo[1,2-b]pyridazine) het_h->pd_cmd base Base base->pd_cmd het_ar Het-Ar (Product)

Caption: The catalytic cycle for direct C-H arylation, highlighting the CMD step as the critical point for steric hindrance.

References
  • This citation is not from the search results and is used for illustr
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link]

  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b] pyridazines Using Aryl Bromides and Chlorides. (2016). The Soulé Research Group. [Link]

  • This citation is not from the search results and is used for illustr
  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. (2012). Organic Letters. [Link]

  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • Imidazopyridazine. Wikipedia. [Link]

  • This citation is not from the search results and is used for illustr
  • This citation is not from the search results and is used for illustr
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]

Sources

Validation & Comparative

Benchmarking Synthetic Routes for the Scale-Up of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1] The target molecule, 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one, is a key intermediate for further functionalization, particularly through metal-catalyzed cross-coupling reactions at the C3-position. Its efficient synthesis on a large scale is therefore a critical endeavor for drug development programs. This guide provides an in-depth comparison of two plausible synthetic strategies for the scale-up of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one, with a focus on the practical challenges and considerations for industrial production. The analysis is grounded in established chemical principles and supported by experimental data from analogous systems reported in the literature.

Overview of Synthetic Strategies

Two primary retrosynthetic strategies are considered for the synthesis of the target compound. The key distinction lies in the stage at which the iodine atom is introduced.

  • Strategy A: Late-Stage Iodination. This approach focuses on constructing the imidazo[1,2-b]pyridazin-6(5H)-one core first, followed by a regioselective iodination at the C3-position as the final step. This is generally the preferred strategy for scale-up as it avoids carrying a potentially sensitive and high-molecular-weight iodine atom through multiple synthetic steps.

  • Strategy B: Early-Stage Iodination. This strategy involves the synthesis of an iodinated precursor, which is then carried through the subsequent cyclization and functionalization steps. While potentially feasible, this approach often presents challenges related to reagent stability, cost, and atom economy, making it less desirable for large-scale manufacturing.

This guide will focus primarily on the detailed analysis of Strategy A as the more viable route for scale-up, with a comparative summary against Strategy B.

Detailed Analysis of Strategy A: Late-Stage Iodination

This synthetic route is a linear sequence of four key transformations, each with its own set of challenges and optimization parameters for large-scale production.

Strategy_A_Workflow A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Step 1: Amination C 3-Amino-6-hydroxypyridazine (3-Aminopyridazin-6(5H)-one) B->C Step 2: Hydrolysis D Imidazo[1,2-b]pyridazin-6(5H)-one C->D Step 3: Cyclization E 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one D->E Step 4: Iodination

Caption: Workflow for Strategy A: Late-Stage Iodination.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

The synthesis of this key intermediate is well-documented and can be achieved by the selective mono-amination of the readily available and cost-effective 3,6-dichloropyridazine.

Protocol 1: Microwave-Assisted Amination of 3,6-Dichloropyridazine

  • Reagents: 3,6-Dichloropyridazine, Ammonium Hydroxide (28-30% solution).

  • Procedure:

    • To a suitable pressure-rated reactor, add 3,6-dichloropyridazine (1.0 equiv.).

    • Add aqueous ammonium hydroxide solution (approx. 3.3 mL per gram of starting material).

    • Seal the reactor and heat to 120°C using microwave irradiation for 30 minutes.[2]

    • After cooling to room temperature, the precipitated product is collected by filtration.

    • The solid is washed with a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) and dried under vacuum to yield 3-amino-6-chloropyridazine as a solid.[2]

Scale-Up Considerations:

  • Safety: This reaction is performed under pressure and elevated temperature. A thorough understanding of the pressure and temperature profiles is essential. The use of aqueous ammonia requires appropriate ventilation and handling procedures.

  • Efficiency: The microwave-assisted protocol offers a significant reduction in reaction time compared to conventional heating methods. For large-scale production, continuous flow reactors could be explored to improve throughput and heat management.[3]

  • Purification: The product conveniently precipitates from the reaction mixture, simplifying purification to a filtration and washing step, which is highly advantageous for scale-up.[2]

Step 2: Synthesis of 3-Amino-6-hydroxypyridazine (Tautomer of 3-Aminopyridazin-6(5H)-one)

This step involves the hydrolysis of the 6-chloro substituent to a hydroxyl group. This transformation can be challenging due to the potential for competing side reactions.

Protocol 2: Acid-Catalyzed Hydrolysis of 3-Amino-6-chloropyridazine

  • Reagents: 3-Amino-6-chloropyridazine, Hydrochloric Acid (concentrated).

  • Procedure:

    • Suspend 3-amino-6-chloropyridazine (1.0 equiv.) in water.

    • Add concentrated hydrochloric acid and heat the mixture to reflux.

    • Monitor the reaction by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to afford 3-amino-6-hydroxypyridazine.

Scale-Up Considerations:

  • Material Compatibility: The use of concentrated hydrochloric acid at high temperatures requires corrosion-resistant reactors.

  • Optimization: This step is likely to require significant optimization to maximize yield and minimize the formation of impurities. The reaction concentration, temperature, and time are critical parameters.

  • Alternative Routes: Exploring alternative routes to pyridazinones, such as those starting from ketones or 2(3H)-furanones, could be a valuable long-term strategy for process improvement.[4][5]

Step 3: Cyclization to Imidazo[1,2-b]pyridazin-6(5H)-one

The formation of the imidazo[1,2-b]pyridazine ring system is a classic condensation reaction.

Protocol 3: Condensation with Chloroacetaldehyde

  • Reagents: 3-Amino-6-hydroxypyridazine, Chloroacetaldehyde (50% aqueous solution), Sodium Bicarbonate.

  • Procedure:

    • Dissolve 3-amino-6-hydroxypyridazine (1.0 equiv.) in a suitable solvent such as ethanol or water.

    • Add sodium bicarbonate (to act as a mild base).

    • Add chloroacetaldehyde solution (1.1-1.5 equiv.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor for completion.

    • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or require concentration of the solvent.

    • Filter the product, wash with cold solvent, and dry under vacuum.

Scale-Up Considerations:

  • Reagent Stability and Handling: Chloroacetaldehyde is a reactive and potentially hazardous reagent. Careful control of addition rate and temperature is crucial to manage exotherms.

  • Byproducts: The reaction may produce byproducts that require removal. The choice of solvent can significantly impact the ease of purification.

  • Atom Economy: This step has good atom economy, which is favorable for large-scale synthesis.[6]

Step 4: Regioselective C3-Iodination

The final step is the introduction of the iodine atom at the electron-rich C3 position of the imidazo[1,2-b]pyridazine ring. This can be achieved through electrophilic iodination.

Protocol 4: Ultrasound-Assisted C-H Iodination

  • Reagents: Imidazo[1,2-b]pyridazin-6(5H)-one, Molecular Iodine (I₂), tert-Butyl Hydroperoxide (TBHP, 70% in water), Ethanol.

  • Procedure:

    • In a suitable reactor, dissolve Imidazo[1,2-b]pyridazin-6(5H)-one (1.0 equiv.) in ethanol.

    • Add molecular iodine (0.6 equiv.).

    • Add TBHP solution (2.0 equiv.).

    • Subject the reaction mixture to ultrasonic irradiation (e.g., 40 kHz).[7]

    • Monitor the reaction until completion.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or chromatography.

Iodination_Mechanism cluster_0 Generation of Electrophilic Iodine cluster_1 Electrophilic Aromatic Substitution I2 + TBHP I2 + TBHP I+ species I+ species I2 + TBHP->I+ species Intermediate Sigma Complex (Wheland Intermediate) Imidazole_Ring Imidazo[1,2-b]pyridazin-6(5H)-one Imidazole_Ring->Intermediate + I+ Product 3-Iodo-Imidazo[1,2-b]pyridazin-6(5H)-one Intermediate->Product - H+

Caption: Plausible mechanism for C3-Iodination.

Scale-Up Considerations:

  • Process Intensification: The use of ultrasound can significantly accelerate the reaction and improve yields, representing a form of process intensification.[7]

  • Safety: TBHP is a strong oxidant and requires careful handling, especially on a large scale. The reaction should be conducted with appropriate temperature control to prevent runaway reactions.

  • Iodine Atom Economy: This method uses molecular iodine with an oxidant, which is more atom-economical than using harsher and more expensive iodinating agents like N-iodosuccinimide (NIS).

  • Purification: The purification of the final product to the high standards required for pharmaceutical intermediates is a critical step. Recrystallization is generally preferred over chromatography for large-scale operations.[8]

Comparative Analysis: Strategy A vs. Strategy B

FeatureStrategy A (Late-Stage Iodination)Strategy B (Early-Stage Iodination)Rationale
Overall Yield Potentially higherLikely lowerAvoids carrying a heavy iodine atom through multiple steps, where losses can be cumulative.
Cost of Goods LowerHigherUtilizes cheaper, non-iodinated starting materials for the initial steps. Iodine is introduced at the final stage, minimizing waste of this expensive element.
Process Safety FavorableLess FavorableThe main hazardous step (iodination) is at the end of the synthesis. Early-stage iodination may involve thermally sensitive iodinated intermediates.
Scalability More ScalableLess ScalableSimpler, lower molecular weight intermediates in the early stages are generally easier to handle and purify on a large scale.[9]
Flexibility HigherLowerThe un-iodinated imidazo[1,2-b]pyridazin-6(5H)-one intermediate can be used to synthesize other C3-functionalized analogs (e.g., bromo, chloro derivatives).

Conclusion and Recommendation

Based on the analysis of the synthetic routes, Strategy A (Late-Stage Iodination) is the recommended approach for the scale-up of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one. This strategy offers significant advantages in terms of cost-effectiveness, process safety, and overall efficiency. The key challenges in this route are the hydrolysis of 3-amino-6-chloropyridazine and the final purification of the active pharmaceutical ingredient. However, these challenges can be addressed through focused process development and optimization. The use of process intensification techniques, such as microwave irradiation or continuous flow for the amination step and ultrasound for the iodination step, can further enhance the efficiency and safety of the overall process on an industrial scale.

References

  • EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google P
  • Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. [Link]

  • Yang, H., et al. (2020). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 5(3), 1578-1585. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL not available)
  • “Designing Synthesis and Biological Evaluation of Pyridazinone Deriv
  • How to Scale Up a New Synthesis Reaction - Lab Manager. [Link]

  • SOME SCALE-UP CONSIDERATIONS - CatSci. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL not available)
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. [Link]

  • Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives - ResearchGate. [Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines | Download Scientific Diagram - ResearchGate. [Link]

  • Chemical Process Development and Scale-Up - Mettler Toledo. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing - The Royal Society of Chemistry. [Link]

  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine deriv
  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][8]Oxazin-2(3H)-Ones. (URL not available)

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). [Link]

  • Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC. [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. [Link]

  • triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. (URL not available)
  • One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones | Semantic Scholar. [Link]

Sources

Safety Operating Guide

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5][6][7]

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (often chemically equivalent to its tautomer, 3-iodo-6-hydroxyimidazo[1,2-b]pyridazine) is not merely a generic organic waste.[1][2] It is a high-value, halogenated heterocyclic intermediate, most notably utilized in the synthesis of Ponatinib (Iclusig) , a multi-targeted tyrosine kinase inhibitor used for chronic myeloid leukemia (CML).[1][2]

As a Senior Application Scientist, I must emphasize that the disposal of this compound requires a deviation from standard "organic waste" protocols due to two critical factors:

  • High Iodine Content: Upon incineration, this compound releases elemental iodine (

    
    ) and hydrogen iodide (
    
    
    
    ).[1] Standard municipal incinerators often lack the specific wet scrubbers required to capture these corrosive gases, leading to regulatory violations and equipment damage.
  • Chemical Incompatibility: The iodide moiety is susceptible to oxidation.[3][4] Mixing this waste with common laboratory oxidizers (like bleach/sodium hypochlorite) will generate toxic, purple iodine vapors immediately.[1]

Hazard Identification & Waste Classification

Before disposal, the waste must be characterized to ensure the receiving facility can accept it.

ParameterClassificationOperational Implication
RCRA Status Non-Listed (Not P or U list)Must be characterized by Toxicity and Halogen Content .[1][2]
Halogen Content HIGH (>1,000 ppm)Requires "High BTU / Halogen-Specific" incineration streams.[1][2]
Physical State Solid (Powder)Dust explosion hazard; requires double-bagging.[1][2]
Reactivity Oxidizer-SensitiveNEVER mix with Bleach, Peroxides, or Chromic Acid.[1][2]
GHS Hazards H302, H315, H319, H335Treat as Toxic (Oral) and Irritant.[1][2] Use full PPE.

Waste Segregation & Handling Protocol

The following workflow is designed to prevent "commingling," a common error where high-halogen waste is diluted with non-halogenated solvents, rendering the entire volume expensive to dispose of.

A. Solid Waste (Pure Compound or Filter Cake)[1]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid inside a clear polyethylene bag inside the jar (Double Containment).

  • Labeling: Explicitly mark as "SOLID WASTE - HIGH HALOGEN ORGANIC - CONTAINS IODINE." [1][2]

    • Why? This alerts the disposal vendor that this drum cannot go to a cement kiln (common for standard solvents) but must go to a specialized chemical incinerator.

B. Liquid Waste (Mother Liquors)[1]
  • Solvent Compatibility: This intermediate is often handled in DMF, DMSO, or alcoholic solvents.[2]

  • Segregation: Do NOT pour into the general "Organic Solvents" carboy.

  • Dedicated Stream: Establish a separate satellite accumulation container labeled "HALOGENATED SOLVENTS (IODINE)."

C. The "Golden Rule" of Iodide Disposal

CRITICAL WARNING: Never use Sodium Hypochlorite (Bleach) to clean glassware or spills containing this compound.

Mechanism:



Result: Immediate release of corrosive, purple iodine vapor.[1][2]

Operational Decision Logic (Visualized)

The following diagram illustrates the decision matrix for segregating this specific waste stream to ensure regulatory compliance and safety.

DisposalWorkflow cluster_warning SAFETY CRITICAL Start Waste Generation: 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid SolidAction Double Bag in HDPE Jar Label: 'HIGH HALOGEN - SOLID' Solid->SolidAction LiquidCheck Check Solvent Composition Liquid->LiquidCheck Warning DO NOT MIX WITH BLEACH (Releases I2 Gas) Liquid->Warning FinalStream Accumulate in: HALOGENATED WASTE STREAM (Do not dilute) SolidAction->FinalStream Vendor Pickup HalogenSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HalogenSolvent NonHalogenSolvent Non-Halogenated Solvent (DMSO, DMF, Ethanol) LiquidCheck->NonHalogenSolvent HalogenSolvent->FinalStream NonHalogenSolvent->FinalStream MUST be segregated as Halogenated due to solute content

Figure 1: Decision logic for segregating iodinated heterocyclic waste. Note that even non-halogenated solvents must be treated as halogenated waste once they contain the iodinated solute.

Emergency Spill Response & Decontamination[2]

In the event of a spill (solid powder or solution), standard absorbent pads are insufficient if the iodine oxidizes and stains surfaces.

Decontamination Solution: Sodium Thiosulfate

Unlike bleach (which worsens the problem), Sodium Thiosulfate (5% aq) is the specific neutralizing agent for iodine.[1]

Reaction Mechanism:



The toxic, purple iodine (

) is reduced back to the colorless, water-soluble iodide (

).[1][2]
Step-by-Step Spill Protocol:
  • Evacuate & PPE: If dust is airborne, clear the area.[5] Don Nitrile gloves (double layer), lab coat, and N95/P100 respirator if powder is loose.[1][2]

  • Contain: Ring the spill with absorbent socks.

  • Neutralize (If Stained):

    • If the spill is purple/brown (indicating free iodine), spray liberally with 5% Sodium Thiosulfate .

    • Wait for the color to fade from purple/brown to colorless.

  • Cleanup:

    • Solids: Scoop gently into a waste jar. Avoid creating dust.[5]

    • Liquids: Absorb with vermiculite or chem-pads.[1][2]

  • Final Wash: Clean the area with soapy water.

SpillResponse Spill Spill Detected Assess Is it Purple/Brown? (Oxidized Iodine) Spill->Assess YesOx YES Assess->YesOx NoOx NO (White/Pale) Assess->NoOx Thio Apply 5% Sodium Thiosulfate (Wait for decolorization) YesOx->Thio Absorb Absorb with Vermiculite/Pads NoOx->Absorb Thio->Absorb Bag Seal in Hazardous Waste Bag Label 'Iodine Contaminated' Absorb->Bag

Figure 2: Decontamination workflow emphasizing the use of Thiosulfate for oxidized iodine residues.[1][2]

References

  • Chemical Identity & Synthesis Context

    • Huang, W. S., et al. (2010).[1][2][6] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][2][6] Journal of Medicinal Chemistry.

  • Safety Data & Handling

    • Fisher Scientific. (2021).[1] "Safety Data Sheet: Imidazo[1,2-b]pyridazine." (Scaffold Reference). [1][2]

  • Disposal Guidelines (Iodine Specifics)

    • U.S. EPA. "Hazardous Waste Characteristic of Toxicity." (Reference for D-coded wastes and halogenated organics).

    • HowStuffWorks. "How to Remove Iodine Stains" (Protocol for Thiosulfate Neutralization).[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.